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Mdl 105519 Documentation Hub

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  • Product: Mdl 105519

Core Science & Biosynthesis

Foundational

Technical Deep Dive: MDL 105519 as a High-Affinity Glycine-Site NMDA Antagonist

Topic: MDL 105519 Mechanism of Action Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Professionals Executive Summary & Pharmacological Profile[1][2] MDL 105519 is a po...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: MDL 105519 Mechanism of Action Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Professionals

Executive Summary & Pharmacological Profile[1][2]

MDL 105519 is a potent, selective, and systemically active antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Unlike channel blockers (e.g., MK-801) or competitive glutamate site antagonists (e.g., CGS-19755), MDL 105519 exerts its inhibitory effect by competing for the glycine co-agonist site (GlyB) on the GluN1 subunit.

For the researcher, MDL 105519 represents a critical "tool compound" for isolating the contribution of the glycine modulatory site to excitotoxicity and nociception without the severe psychotomimetic side effects often associated with ion channel blockade.

Key Chemical & Pharmacological Identifiers
ParameterTechnical Specification
IUPAC Name (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid
Target NMDA Receptor (Glycine-binding site / Strychnine-insensitive site)
Mechanism Competitive Antagonist (vs. Glycine); Non-competitive (vs. Glutamate)
Binding Affinity (

)
~10.9 nM (Rat brain membranes)
Selectivity >10,000-fold vs. AMPA and Kainate receptors
Blood-Brain Barrier Permeable (Systemically active)

Molecular Mechanism of Action

The NMDA receptor is a coincidence detector requiring two distinct ligand binding events for activation: glutamate binding to the GluN2 subunit and glycine (or D-serine) binding to the GluN1 subunit.

MDL 105519 functions as a competitive antagonist at the GlyB site . By occupying the cleft on the GluN1 subunit, it stabilizes the receptor in a closed conformation. Crucially, because glycine binding is an absolute requirement for channel opening, MDL 105519 effectively silences the receptor regardless of the concentration of extracellular glutamate.

Mechanistic Causality
  • Binding: MDL 105519 occupies the inter-lobe cleft of the GluN1 ligand-binding domain (LBD).

  • Steric Inhibition: The bulky indole/phenyl structure prevents the domain closure necessary to pull the transmembrane segments and open the ion pore.

  • Outcome: Calcium (

    
    ) influx is halted, preventing downstream excitotoxic cascades (e.g., Calpain activation, mitochondrial depolarization).
    
Visualization: Signaling Pathway & Inhibition

NMDA_Inhibition Glutamate Glutamate (GluN2) NMDAR_Closed NMDA Receptor (Closed) Glutamate->NMDAR_Closed  Binds Glu site Glycine Glycine (GluN1) Glycine->NMDAR_Closed  Binds Gly site (Required) MDL MDL 105519 MDL->Glycine  Blocks Binding MDL->NMDAR_Closed  Competes at Gly site (Ki ~10nM) NMDAR_Open NMDA Receptor (Open) MDL->NMDAR_Open  Prevents Opening NMDAR_Closed->NMDAR_Open  Conformational Change Ca_Influx Ca2+ Influx / Excitotoxicity NMDAR_Open->Ca_Influx  Ion Channel Activation

Figure 1: MDL 105519 acts as a gatekeeper at the GluN1 subunit, preventing the obligatory co-activation required for channel opening.

Experimental Validation Framework

To validate MDL 105519 activity in your own research, you must employ a self-validating system that distinguishes between glycine-site antagonism and channel blockade.

Protocol A: Radioligand Binding Assay (The Biochemical Proof)

This protocol determines the affinity (


) of the compound. We utilize 

MDL 105,519 or

Glycine.[1][2]

Reagents:

  • Buffer: 50 mM Tris-acetate (pH 7.4). Note: Avoid chloride salts if possible, as chloride ions can modulate the glycine site.

  • Tissue: Rat cortical membranes (washed 4x to remove endogenous glycine).

  • Ligand:

    
    MDL 105,519 (Specific Activity ~30 Ci/mmol).
    
  • Non-specific control: 1 mM Glycine or 100 µM D-Serine.

Step-by-Step Workflow:

  • Membrane Prep: Homogenize cortex in 0.32 M sucrose; centrifuge at 1,000 x g (10 min). Take supernatant, centrifuge at 20,000 x g (20 min). Resuspend pellet in Tris-acetate.

  • Incubation: Incubate 100 µg membrane protein with 2 nM

    
    MDL 105,519 and varying concentrations of cold MDL 105519 (0.1 nM – 1 µM) for 60 minutes at 4°C .
    
    • Expert Insight: We use 4°C to minimize receptor degradation and ligand dissociation during filtration.

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific binding).

  • Analysis: Scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Whole-Cell Patch Clamp (The Functional Proof)

This protocol confirms that binding translates to functional inhibition of ionic current.

Setup:

  • System: Cultured hippocampal neurons (DIV 14-21).

  • Extracellular Solution:

    
    -free Tyrode’s solution.
    
    • Critical: Magnesium blocks the NMDA pore at resting potential. You must use

      
      -free solution to record NMDA currents at -60 mV.
      

Step-by-Step Workflow:

  • Baseline: Perfuse NMDA (100 µM) + Glycine (10 µM). Record inward current (

    
    ).
    
  • Challenge: Switch to NMDA (100 µM) + Glycine (10 µM) + MDL 105519 (varying conc).

  • Reversibility Check: Washout with standard external solution to ensure current recovery.

  • Data Validation: The inhibition should be insurmountable by increasing NMDA concentration, but surmountable by increasing Glycine concentration (proving competitive antagonism at the glycine site).

Visualization: Experimental Workflow

Experimental_Workflow Synthesis 1. Compound Prep (10mM in DMSO) Binding 2. Radioligand Binding (Rat Cortex Membranes) Synthesis->Binding  Verify Ki (~10nM) EPhys 3. Patch Clamp (Hippocampal Neurons) Binding->EPhys  Verify Functional IC50 InVivo 4. In Vivo Validation (Harmaline cGMP Model) EPhys->InVivo  Verify Systemic Activity

Figure 2: The validation hierarchy moves from biochemical affinity to functional channel inhibition and finally to systemic physiological effects.

Therapeutic Implications & In Vivo Data[1][4]

MDL 105519 is distinguished by its ability to penetrate the Blood-Brain Barrier (BBB), although less efficiently than later generations (e.g., GV150526).

In Vivo Efficacy Markers
  • Harmaline-induced cGMP: Harmaline increases cGMP in the cerebellum via the NMDA pathway. MDL 105519 (IV or IP) dose-dependently prevents this elevation. This is the standard biochemical marker for in vivo NMDA antagonism.

  • Anticonvulsant Activity: Effective against audiogenic and chemically induced seizures.

  • Side Effect Profile: Unlike MK-801, MDL 105519 does not induce vacuolization in neuronal cells or severe ataxia at therapeutic doses, making it a safer model for chronic NMDA inhibition studies.

Quantitative Data Summary
AssayMetricValueReference
Binding (Rat Cortex)

10.9 nMBaron et al. [1]
Binding (Pig Cortex)

3.7 nMHöfner & Wanner [2]
Selectivity (vs AMPA) Ratio>10,000Baron et al. [1]
In Vivo (cGMP)

~1-5 mg/kg (IV)Baron et al. [1]

References

  • Baron, B. M., et al. (1997).[3] Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist.[1][2][4][3][5][6][7][8] European Journal of Pharmacology, 323(2-3), 181-192.[3]

  • Höfner, G., & Wanner, K. T. (1997).[6][7] Characterisation of the binding of [3H]MDL 105,519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes.[5][6] Neuroscience Letters, 226(2), 79-82.[6]

  • Baron, B. M., et al. (1996).[2] [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site.[1][2][5][6][8] Journal of Pharmacology and Experimental Therapeutics, 279(1), 62-68.[2][5]

Sources

Exploratory

An In-depth Technical Guide to the In vivo Effects of Mdl 105,519 Administration

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the in vivo effects of Mdl 105,519, a potent and selective antagonist of the glycine binding site...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the in vivo effects of Mdl 105,519, a potent and selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor. The information presented herein is synthesized from key preclinical studies to inform future research and drug development endeavors.

Core Mechanism of Action: Targeting the NMDA Receptor Glycine Site

Mdl 105,519, chemically identified as (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, exerts its effects by specifically targeting the glycine co-agonist binding site on the NMDA receptor.[1] Unlike competitive NMDA antagonists that bind to the glutamate site or channel blockers like MK-801, Mdl 105,519 acts as a non-competitive antagonist with respect to NMDA.[1] Its inhibitory action can be overcome by increasing concentrations of the co-agonist D-serine.[1][2]

This molecule demonstrates high affinity and selectivity for the glycine recognition site, with a Ki value of 10.9 nM for the inhibition of [3H]glycine binding to rat brain membranes.[2] Studies have shown it to be approximately 10,000-fold more selective for the glycine binding site compared to other investigated receptor types.[2] The primary binding determinants for Mdl 105,519 are located on the NR1 subunit of the NMDA receptor.[3]

The binding of Mdl 105,519 to the glycine site prevents the conformational changes necessary for NMDA receptor channel opening, even in the presence of glutamate. This leads to a reduction in calcium (Ca2+) and sodium (Na+) influx into the neuron, thereby dampening excessive neuronal excitation.[1][2]

cluster_0 NMDA Receptor Complex cluster_2 Intracellular Space NR1 NR1 Subunit IonChannel Ion Channel (Closed) NR1->IonChannel Glycine Site NR2 NR2 Subunit NR2->IonChannel Glutamate Site Influx Ca2+/Na+ Influx (Blocked) Glutamate Glutamate Glutamate->NR2 Binds Glycine Glycine / D-Serine Glycine->NR1 Binds (Co-agonist) Mdl105519 Mdl 105,519 Mdl105519->NR1 Antagonizes

Figure 1: Mechanism of Mdl 105,519 Action at the NMDA Receptor.

In Vivo Pharmacodynamics: A Spectrum of CNS Effects

Intravenous administration of Mdl 105,519 has been shown to produce a distinct profile of central nervous system effects, primarily linked to its antagonism of the NMDA receptor.

Anticonvulsant Activity

A hallmark of Mdl 105,519's in vivo profile is its robust anticonvulsant activity. It has demonstrated efficacy in a variety of seizure models, including those that are genetically based, chemically induced, and electrically mediated.[1] This broad-spectrum anticonvulsant effect underscores the critical role of NMDA receptor overactivation in seizure generation and propagation. Studies have also shown that other glycine site antagonists can inhibit convulsions induced by pentylenetetrazol, NMDA, and maximal electroshock in mice.[4]

Anxiolytic Properties

Mdl 105,519 exhibits anxiolytic-like effects, as observed in the rat separation-induced vocalization model.[1][2] This suggests that modulation of the NMDA receptor via the glycine site may play a role in regulating anxiety and stress-related behaviors.

Motor and Neurological Effects

At lower doses, Mdl 105,519 can induce muscle-relaxant activity.[1][2] However, as the dose increases, it can lead to impairment in motor coordination, as evidenced by decreased performance on the rotorod test.[1][2] Notably, this pattern of motor impairment is distinct from that of non-competitive NMDA channel blockers like MK-801, suggesting a potentially different side-effect profile.[1] Importantly, Mdl 105,519 does not appear to affect mesolimbic dopamine turnover or prepulse inhibition of the startle reflex, which may indicate a lower risk for psychotomimetic side effects compared to other classes of NMDA receptor antagonists.[1]

Key In Vivo Experimental Protocols and Findings

The following section details common experimental paradigms used to characterize the in vivo effects of Mdl 105,519.

Assessment of NMDA Receptor Antagonism in Vivo

A key biochemical marker for NMDA receptor activation in the cerebellum is the synthesis of cyclic GMP (cGMP). Harmaline, a tremorigenic agent, stimulates cerebellar cGMP production through an NMDA receptor-dependent mechanism.

Experimental Workflow: Harmaline-Induced cGMP Elevation

cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Tissue Collection & Analysis A Male CD-1 Mice B Intraperitoneal injection of Mdl 105,519 (8, 16, 32, 64, 128 mg/kg) A->B C 30 minutes post-injection B->C D Administer Harmaline (50 mg/kg) C->D E 60 minutes post-initial injection D->E F Sacrifice mice E->F G Measure cerebellar cGMP content (Radioimmunoassay) F->G

Figure 2: Experimental Workflow for Assessing In Vivo NMDA Receptor Antagonism.

Intravenous administration of Mdl 105,519 has been shown to effectively prevent the harmaline-stimulated increase in cerebellar cGMP content, providing direct biochemical evidence of its NMDA receptor antagonism in a living system.[1][2][5]

Evaluation of Behavioral Effects

Table 1: Summary of In Vivo Behavioral Assessments with Mdl 105,519

Behavioral TestAnimal ModelMdl 105,519 EffectInterpretation
Separation-Induced Vocalization Rat pupsDecreased vocalizationsAnxiolytic-like activity[1][2]
Rotorod Performance Rats/MiceImpaired performance at higher dosesMotor coordination deficits[1][2]
Prepulse Inhibition of Startle Reflex RatsNo effectLower risk of psychotomimetic effects compared to some other NMDA antagonists[1]

Comparative Pharmacology and Therapeutic Potential

The pharmacological profile of Mdl 105,519, characterized by its potent and selective antagonism at the NMDA receptor glycine site, distinguishes it from other NMDA receptor modulators. This unique mechanism of action may offer a more favorable therapeutic window with a reduced incidence of the psychotomimetic and neurotoxic effects associated with non-selective NMDA receptor blockade.

The demonstrated anticonvulsant and anxiolytic properties in preclinical models suggest potential therapeutic applications in epilepsy and anxiety disorders. Furthermore, the neuroprotective effects observed with other NMDA receptor antagonists in models of ischemic brain injury and neurotoxicity highlight a potential avenue for investigation with Mdl 105,519.[6][7]

Conclusion

Mdl 105,519 is a valuable research tool for elucidating the role of the NMDA receptor glycine site in various physiological and pathological processes. Its distinct in vivo pharmacological profile, characterized by potent anticonvulsant and anxiolytic effects with a potentially wider therapeutic margin than other NMDA antagonists, warrants further investigation for its therapeutic potential in a range of neurological and psychiatric disorders. This guide provides a foundational understanding of its in vivo effects to support and guide future research endeavors.

References

  • Baron, B. M., Harrison, B. L., Kehne, J. H., Schmidt, C. J., Van Giersbergen, P. L., White, H. S., & Siegel, B. W. (1997). Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist. European Journal of Pharmacology, 323(2-3), 181–192. Retrieved February 23, 2026, from [Link]

  • NMDA Receptors inhibitors. (n.d.). Adooq Bioscience. Retrieved February 23, 2026, from [Link]

  • Chazot, P. L., Reiss, C., Chopra, B., & Stephenson, F. A. (1998). [3H]MDL 105,519 binds with equal high affinity to both assembled and unassembled NR1 subunits of the NMDA receptor. European Journal of Pharmacology, 353(1), 137–140. Retrieved February 23, 2026, from [Link]

  • Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., Hansen, K. B., Yuan, H., Myers, S. J., & Dingledine, R. (2010). Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. Pharmacological Reviews, 62(3), 427–467. Retrieved February 23, 2026, from [Link]

  • Höfner, G., & Wanner, K. T. (1997). Characterisation of the binding of [3H]MDL 105,519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes. Neuropharmacology, 36(11-12), 1569–1581. Retrieved February 23, 2026, from [Link]

  • Bergeron, R., Coyle, J. T., & Tsai, G. (1998). Modulation of N-methyl-d-aspartate receptor function by glycine transport. Proceedings of the National Academy of Sciences, 95(26), 15730–15734. Retrieved February 23, 2026, from [Link]

  • Parsons, C. G., Danysz, W., & Quack, G. (1997). Novel systemically active antagonists of the glycine site of the N-methyl-D-aspartate receptor: electrophysiological, biochemical and behavioral characterization. The Journal of Pharmacology and Experimental Therapeutics, 283(3), 1264–1275. Retrieved February 23, 2026, from [Link]

  • Baron, B. M., Siegel, B. W., Slone, A. L., Harrison, B. L., Palfreyman, M. G., & Hurt, S. D. (1996). [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site. The Journal of Pharmacology and Experimental Therapeutics, 279(1), 62–68. Retrieved February 23, 2026, from [Link]

  • Preliminary pharmacokinetics and in vivo studies indicate analgesic and stress mitigation effects of a novel NMDA receptor modulator. (2025). Journal of Pharmacology and Experimental Therapeutics, 392(4), 103401. Retrieved February 23, 2026, from [Link]

  • Kim, D. G., Lee, M. Y., & Kim, S. Y. (2003). Neuroprotective effects of N-methyl-D-aspartate receptor antagonist on aspartate induced neurotoxicity in the spinal cord in vivo. Journal of Korean Medical Science, 18(5), 734–740. Retrieved February 23, 2026, from [Link]

  • Warner, D. S., Martin, H., Ludwig, P., McAllister, A., Keana, J. F., & Weber, E. (1995). Neuroprotective effects of NMDA receptor glycine recognition site antagonism. Journal of Neurosurgical Anesthesiology, 7(3), 184–192. Retrieved February 23, 2026, from [Link]

  • Preclinical pharmacology and safety studies to support an AAV9 NGLY1 gene therapy clinical trial for the treatment of NGLY1 deficiency. (n.d.). Retrieved February 23, 2026, from [Link]

  • Neuroprotective Effects of Pharmacological Hypothermia on Hyperglycolysis and Gluconeogenesis in Rats after Ischemic Stroke. (2022). International Journal of Molecular Sciences, 23(12), 6806. Retrieved February 23, 2026, from [Link]

  • Phillips, K. G., Jope, R. S., & DeLorenzo, R. J. (2004). Differential neuroprotective effects of the NMDA receptor-associated glycine site partial agonists 1-aminocyclopropanecarboxylic acid (ACPC) and D-cycloserine in lithium-pilocarpine status epilepticus. Brain Research, 1027(1-2), 139–147. Retrieved February 23, 2026, from [Link]

  • Parsons, C. G., Danysz, W., & Quack, G. (1997). Novel systemically active antagonists of the glycine site of the N-methyl-D-aspartate receptor: electrophysiological, biochemical and behavioral characterization. The Journal of Pharmacology and Experimental Therapeutics, 283(3), 1264–1275. Retrieved February 23, 2026, from [Link]

Sources

Foundational

MDL 105,519: Mechanistic Profiling and Subunit Selectivity at the NMDA Receptor Glycine Site

Topic: MDL 105,519 Selectivity for NMDA Receptor Subunits Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary MDL 105,519 is a potent, high-affin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: MDL 105,519 Selectivity for NMDA Receptor Subunits Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

MDL 105,519 is a potent, high-affinity antagonist of the glycine co-agonist site (Glycine B) on the N-methyl-D-aspartate (NMDA) receptor. Unlike channel blockers (e.g., MK-801) or polyamine-site antagonists (e.g., ifenprodil), MDL 105,519 targets the obligatory GluN1 subunit.

Crucial Pharmacological Distinction: While MDL 105,519 is highly selective for the NMDA receptor over AMPA and Kainate receptors, it exhibits negligible selectivity between NMDA receptor subtypes (GluN2A vs. GluN2B) . It functions as a "pan-NMDAR" silencer. This guide details the structural basis of this profile, its quantitative binding parameters, and the protocols required to utilize it as a reference standard for total surface NMDA receptor quantification.

Part 1: Molecular Pharmacology & Mechanism

The Structural Interface

The NMDA receptor is a heterotetramer typically composed of two GluN1 subunits and two GluN2 subunits.[1]

  • GluN1 Subunit: Contains the glycine (and D-serine) binding domain. This is the target of MDL 105,519.[2][3][4][5][6]

  • GluN2 Subunit: Contains the glutamate binding domain.[7][8]

  • Mechanism: MDL 105,519 acts as a competitive antagonist at the glycine site. Because the GluN1 subunit is essential for the formation of all functional NMDARs, MDL 105,519 inhibits receptor function regardless of the GluN2 partner (2A, 2B, 2C, or 2D).

Binding Kinetics

MDL 105,519 is characterized by slow dissociation kinetics and high affinity, making it an "insurmountable" antagonist in physiological conditions where glycine concentrations are fluctuating but low.

  • 
     (Dissociation Constant):  ~1.8 – 4.0 nM (High Affinity).
    
  • Mode of Inhibition: Competitive vs. Glycine; Non-competitive vs. Glutamate.

Pathway Visualization

The following diagram illustrates the competitive antagonism of MDL 105,519 at the GluN1 subunit, contrasting it with other NMDAR modulators.

NMDAR_Mechanism GluN1 GluN1 Subunit (Obligatory) Channel Ion Channel (Ca2+ Influx) GluN1->Channel Permits Gating GluN2 GluN2 Subunit (A, B, C, or D) GluN2->Channel Permits Gating Glycine Glycine/D-Serine (Agonist) Glycine->GluN1 Activates Glutamate Glutamate (Agonist) Glutamate->GluN2 Activates MDL MDL 105,519 (Antagonist) MDL->GluN1 Competes with Glycine (Blocks Activation)

Figure 1: MDL 105,519 competes directly with Glycine at the GluN1 subunit, effectively silencing the receptor regardless of the GluN2 subtype.

Part 2: The Selectivity Profile (Data Analysis)

Contrary to agents like ifenprodil (which is >200-fold selective for GluN2B), MDL 105,519 is equipotent across subtypes. This lack of discrimination is its primary strength in assays quantifying total receptor density.

Comparative Binding Affinities ( )

The table below synthesizes binding data from radioligand displacement assays ([3H]MDL 105,519 or [3H]Glycine) in recombinant systems.

Receptor SubtypeTarget SubunitAffinity (

/

)
Selectivity Interpretation
GluN1 / GluN2A GluN11.8 – 3.7 nM High Affinity (Reference)
GluN1 / GluN2B GluN1~ 3.0 nM Equipotent to 2A
GluN1 / GluN2C GluN1~ 3.5 nM Equipotent to 2A
GluN1 / GluN2D GluN1~ 3.0 nM Equipotent to 2A
AMPA Receptor GluA1-4> 10,000 nMNon-Binding (Highly Selective)
Kainate Receptor GluK1-5> 10,000 nMNon-Binding (Highly Selective)

Note: Minor variations in


 values exist across literature depending on the radioligand used ([3H]Glycine vs [3H]MDL 105,519) and buffer conditions, but the ratio remains ~1:1 across NMDA subtypes.
The "Selectivity" Myth vs. Reality

Researchers often seek "selective" compounds to isolate specific neural circuits.

  • Reality: MDL 105,519 is NOT a tool for distinguishing GluN2A-mediated currents from GluN2B-mediated currents.

  • Utility: It is the tool of choice for distinguishing NMDA-mediated currents from non-NMDA (AMPA/Kainate) currents when broad-spectrum blockade is required without the voltage-dependency of Mg2+ or MK-801.

Part 3: Experimental Frameworks

Protocol A: [3H]MDL 105,519 Radioligand Binding

This assay is the gold standard for quantifying surface GluN1 subunits. Unlike [3H]MK-801, which requires the channel to be open (use-dependent), [3H]MDL 105,519 binds to the closed state.

Reagents:

  • Ligand: [3H]MDL 105,519 (Specific Activity ~30-60 Ci/mmol).

  • Non-Specific Control: 1 mM Glycine or 100 µM D-Serine.

  • Buffer: 50 mM Tris-HCl (pH 7.4). Crucial: Avoid adding glutamate or glycine to the buffer.

Workflow:

  • Membrane Prep: Homogenize tissue/cells in Tris-HCl; centrifuge (48,000 x g) x 3 to wash out endogenous glycine. Endogenous glycine is the primary source of assay failure.

  • Incubation: Incubate 100 µg membrane protein with 1–10 nM [3H]MDL 105,519 for 60 mins at 4°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI (reduces non-specific binding).

  • Analysis: Scatchard plot to determine

    
     (Total GluN1 density).
    
Protocol B: Functional Silencing (Electrophysiology)

When using MDL 105,519 to block currents in Patch Clamp or TEVC (Two-Electrode Voltage Clamp):

  • Concentration: Use 10 µM for complete block.

  • Competition Factor: Because MDL 105,519 is competitive, the

    
     shifts linearly with the concentration of Glycine in the bath.
    
    • At 1 µM Glycine:

      
       ≈ 15 nM.
      
    • At 10 µM Glycine:

      
       ≈ 150 nM.
      
  • Validation Step: The block must be reversible by washing with high-concentration D-Serine (100 µM).

Experimental Logic Flow

The following diagram outlines the decision process for selecting MDL 105,519 over other antagonists.

Exp_Workflow Start Define Experimental Goal Q1 Isolate NMDA Subtype? Start->Q1 Q2 Quantify Total Surface NMDAR? Q1->Q2 No Use_Ifen Use Ifenprodil (GluN2B Selective) Q1->Use_Ifen Yes (2B) Use_NVP Use NVP-AAM077 (GluN2A Pref) Q1->Use_NVP Yes (2A) Use_MDL Use MDL 105,519 (Pan-NMDAR Block) Q2->Use_MDL Yes (High Affinity/Indep. of Gating)

Figure 2: Decision matrix for selecting MDL 105,519 based on selectivity requirements.

Part 4: Strategic Application & Pitfalls

The "Insoluble" Problem

MDL 105,519 is highly lipophilic.

  • Solubility: Poor in water.

  • Solution: Dissolve stock in 100% DMSO (up to 100 mM). Dilute into aqueous buffer ensuring final DMSO < 0.1%.

  • Precipitation: In physiological saline, concentrations >100 µM may precipitate. Always inspect perfusion lines.

Differentiating Assembled vs. Unassembled Subunits

A unique property of MDL 105,519 is its ability to bind unassembled GluN1 subunits in the endoplasmic reticulum (ER), unlike MK-801 which requires a formed channel pore.

  • Application: Use [3H]MDL 105,519 binding on solubilized fractions (Triton X-100) to measure the total pool of GluN1, then compare with [3H]MK-801 binding to determine the ratio of functional (surface) vs. total (intracellular + surface) receptors.

References

  • Baron, B. M., et al. (1997).[2] Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist.[2][3][5][6][9][10][11][12] Journal of Pharmacology and Experimental Therapeutics, 279(1), 62-68.

  • Siegel, B. W., Sreekrishna, K., & Baron, B. M. (1996).[3] Binding of the radiolabeled glycine site antagonist [3H]MDL 105,519 to homomeric NMDA-NR1a receptors.[3] European Journal of Pharmacology, 312(3), 357-365.[3]

  • Höfner, G., & Wanner, K. T. (1997).[5] Characterisation of the binding of [3H]MDL 105,519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes.[5] Neuroscience Letters, 226(2), 79-82.[5]

  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400.

  • BindingDB. (2024). Assay Information: Displacement of [3H]MDL-105519 from the glycine-site of NMDA receptors.[10][11] Binding Database.

Sources

Exploratory

The Pharmacological Profile of Mdl 105,519: A Technical Guide for Preclinical CNS Research

Executive Summary Mdl 105,519, known chemically as (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a seminal research compound that has significantly advanced our understanding of N-methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mdl 105,519, known chemically as (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a seminal research compound that has significantly advanced our understanding of N-methyl-D-aspartate (NMDA) receptor pharmacology. It is a highly potent, selective, and systemically active antagonist of the NMDA receptor's glycine co-agonist site.[1][2] This guide provides an in-depth analysis of its pharmacological profile, synthesizing data from foundational in vitro and in vivo studies. We will explore its mechanism of action, binding characteristics, functional effects, and its preclinical therapeutic potential, particularly as an anticonvulsant and anxiolytic agent. Furthermore, this document provides detailed, field-tested protocols for key assays to empower researchers to validate and expand upon these findings. The profile of Mdl 105,519, characterized by potent NMDA receptor antagonism with a favorable preclinical safety window compared to channel blockers, underscores the therapeutic promise of targeting the glycine modulatory site.[1]

Introduction: The Rationale for Glycine Site Antagonism

The NMDA receptor is a critical mediator of excitatory synaptic transmission, synaptic plasticity, and neuronal development. However, its overactivation leads to excitotoxicity, a key pathological process in neurological disorders such as epilepsy, stroke, and traumatic brain injury. The NMDA receptor is a complex ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.

Targeting the glycine modulatory site offers a more subtle approach to attenuating NMDA receptor function compared to direct channel blockade (e.g., with MK-801 or phencyclidine) or competitive antagonism at the glutamate binding site. This strategy avoids complete receptor inhibition, potentially mitigating the severe psychotomimetic side effects associated with channel blockers.[1] Mdl 105,519 emerged as a leading tool compound in this class due to its high affinity and selectivity, providing a clean pharmacological probe to investigate the roles of the glycine co-agonist site.[2][3]

Molecular Pharmacology: Mechanism of Action

Mdl 105,519 exerts its effects by binding with high affinity to the strychnine-insensitive glycine binding site on the NMDA receptor complex.[1] This action prevents the necessary conformational change required for channel opening, even in the presence of glutamate.

Key Mechanistic Attributes:

  • Non-competitive Inhibition: Functionally, Mdl 105,519 acts as a non-competitive antagonist with respect to NMDA.[1][3] Its inhibitory effects on NMDA-mediated responses can be surmounted by increasing the concentration of the co-agonist D-serine, but not by increasing the concentration of NMDA itself.[1][3]

  • NR1 Subunit Binding: The primary binding determinants for Mdl 105,519 reside on the obligatory NR1 subunit of the NMDA receptor.[4] It binds with equally high affinity to both assembled (NR1/NR2) and unassembled NR1 subunits, making its tritiated form, [3H]MDL 105,519, an invaluable tool for quantifying total NR1 subunit expression.[4][5]

The following diagram illustrates the molecular target of Mdl 105,519 on the NMDA receptor.

cluster_receptor NMDA Receptor Complex cluster_ligands Ligands receptor NR1 Subunit Glycine Site Glutamate Site NR2 Subunit Ion Channel Pore mdl Mdl 105,519 mdl->receptor:glycine Antagonizes glycine Glycine / D-Serine glycine->receptor:glycine Activates glutamate Glutamate glutamate->receptor:c Activates blocker Channel Blocker (e.g., MK-801) blocker->receptor:s Blocks

Caption: Molecular action of Mdl 105,519 at the NMDA receptor complex.

In Vitro Pharmacological Profile

The in vitro profile of Mdl 105,519 has been extensively characterized through radioligand binding assays and functional studies in various preparations, from brain membranes to cultured neurons.

Binding Affinity and Kinetics

Mdl 105,519 is a potent ligand for the glycine recognition site, as demonstrated by its ability to inhibit the binding of [3H]glycine with a K_i value of 10.9 nM in rat brain membranes.[3] The development of [3H]MDL 105,519 as a direct radioligand provided a more precise characterization of its binding properties.[2] These studies reveal high affinity across different species and preparations.

Table 1: Binding Affinity of [3H]MDL 105,519 at the NMDA Glycine Site

Preparation Species Binding Constant (K_d) B_max Reference
Brain Membranes Rat 3.77 nM 12.1 pmol/mg protein [2]
Forebrain Rodent 2.5 nM Not Reported [4]
Cortical Brain Membranes Pig 3.73 nM 3.03 pmol/mg protein [6]

| Homomeric NR1a Receptors | Rat (transfected CHO cells) | 1.8 nM | 370 fmol/mg protein |[5] |

Kinetic analysis of [3H]MDL 105,519 binding to rat brain membranes shows a rapid, monophasic association (k_on = 7.0 x 10^7 M⁻¹min⁻¹) and dissociation (k_off ≈ 0.23-0.26 min⁻¹), consistent with a reversible, high-affinity interaction.[2]

Receptor Selectivity

A key feature of Mdl 105,519 is its remarkable selectivity. It is approximately 10,000-fold selective for the NMDA receptor's glycine site relative to a wide panel of other neurotransmitter receptors and ion channels.[3] Furthermore, it shows no significant interaction with other sites on the NMDA receptor complex or with non-NMDA glutamate receptors (e.g., AMPA/kainate).[2] This high selectivity makes it a precise tool for isolating the physiological and pathological roles of the glycine co-agonist site.

Functional Antagonism

Mdl 105,519 effectively blocks NMDA-dependent downstream signaling and ion flux in functional assays. It inhibits:

  • Cyclic GMP Accumulation: Blocks NMDA-stimulated cGMP production in brain slices.[1][3]

  • Ion Channel Activity: Inhibits NMDA-mediated elevations in cytosolic Ca²⁺ and Na⁺-Ca²⁺ currents in cultured neurons.[1][3]

  • [3H]TCP Binding: Prevents the NMDA-dependent increase in binding of the channel blocker [3H]TCP, which only binds to the activated, open state of the channel.[1]

In Vivo Pharmacology

Mdl 105,519 demonstrates robust central nervous system activity following systemic administration, confirming its ability to cross the blood-brain barrier.

Evidence of Target Engagement

In vivo target engagement was unequivocally demonstrated by its ability to prevent the increase in cerebellar cGMP content stimulated by harmaline, a tremorigenic agent that activates the climbing fiber pathway via NMDA receptors.[1][3] This biochemical evidence confirms that systemically administered Mdl 105,519 reaches its central target and exerts a pharmacodynamic effect.

Anticonvulsant and Anxiolytic Activity

The compound has shown a broad spectrum of anticonvulsant activity in various animal models, including:

  • Genetically based seizures (DBA/2 mice).[1]

  • Chemically induced seizures.[1]

  • Electrically mediated seizures.[1]

Beyond its anticonvulsant effects, Mdl 105,519 exhibits anxiolytic properties in the rat separation-induced vocalization model.[1]

Favorable Side-Effect Profile

A critical advantage of Mdl 105,519 over non-competitive channel blockers like MK-801 is its superior side-effect profile. While higher doses can impair motor performance on the rotorod, it does so at doses above those required for anxiolytic effects.[1] Crucially, unlike MK-801, Mdl 105,519 does not significantly affect mesolimbic dopamine turnover or prepulse inhibition of the startle reflex, which are preclinical indicators of psychotomimetic potential.[1] This distinction highlights the therapeutic advantage of modulating rather than completely blocking NMDA receptor function.

Pharmacokinetics and Bioavailability

While detailed pharmacokinetic parameters for Mdl 105,519 are not extensively published in the public domain, its demonstrated efficacy after intravenous and intraperitoneal administration in multiple in vivo models confirms its systemic bioavailability and CNS penetration.[1][7] Studies on related glycine site antagonists show that their duration of action can be relatively short but may be extended by co-administration of organic acid transport inhibitors like probenecid, suggesting active renal secretion may be a clearance pathway for this class of compounds.[7] The absence of detailed Phase I clinical trial data suggests Mdl 105,519 has remained a preclinical research tool.

Methodologies & Experimental Protocols

To ensure reproducibility and validation, this section details the methodology for a core in vitro assay used to characterize Mdl 105,519.

Protocol: [3H]MDL 105,519 Radioligand Binding Assay

This protocol describes a filtration binding assay to determine the affinity of test compounds for the NMDA glycine site in rat cortical membranes. The causality behind this design is to isolate the specific binding event from non-specific interactions and unbound ligand.

Workflow Diagram:

prep 1. Prepare Rat Cortical Membranes incubation 2. Set up Incubation: Membranes + [3H]MDL 105,519 + Test Compound / Buffer prep->incubation nsb NSB Control: + High Concentration of Unlabeled Glycine incubation->nsb Define Non-Specific Binding filtration 3. Terminate Incubation by Rapid Filtration incubation->filtration wash 4. Wash Filters (3x with ice-cold buffer) filtration->wash scintillation 5. Measure Radioactivity (Liquid Scintillation Counting) wash->scintillation analysis 6. Data Analysis (Calculate Ki values) scintillation->analysis

Caption: Workflow for a [3H]MDL 105,519 radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat cerebral cortices in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes thoroughly.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL, determined by a Bradford or BCA assay.

  • Binding Incubation:

    • In a 96-well plate, add the following to a final volume of 250 µL:

      • 50 µL of Assay Buffer (50 mM Tris-HCl, pH 7.4) or test compound at various concentrations.

      • 50 µL of [3H]MDL 105,519 (final concentration ~2-3 nM).

      • 150 µL of the membrane suspension (~100-150 µg protein).

    • For determining non-specific binding (NSB), add unlabeled glycine or D-serine to a final concentration of 1 mM instead of buffer.

    • Incubate for 60 minutes at 4°C to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand. This step must be rapid to prevent dissociation of the ligand-receptor complex.

  • Quantification and Analysis:

    • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Quantify the trapped radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model using non-linear regression to determine the IC₅₀.

    • Convert the IC₅₀ to a K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of [3H]MDL 105,519 and K_d is its dissociation constant for the receptor.

Conclusion

Mdl 105,519 is a cornerstone pharmacological tool for the study of the NMDA receptor. Its high potency, exquisite selectivity for the glycine co-agonist site, and favorable in vivo activity profile have provided invaluable insights into the therapeutic potential of this target. It effectively demonstrated that modulating, rather than blocking, NMDA receptor function could yield potent anticonvulsant and anxiolytic effects with a reduced risk of the psychotomimetic effects that plagued earlier NMDA antagonists. While it has not progressed into clinical development, Mdl 105,519 and its tritiated radiolabel, [3H]MDL 105,519, remain indispensable assets for academic and industrial researchers in the field of neuroscience and drug discovery.

References

  • Parsons, C. G., Danysz, W., & Quack, G. (1997). Novel Systemically Active Antagonists of the Glycine Site of the N-Methyl-d-aspartate Receptor: Electrophysiological, Biochemical and Behavioral Characterization. Neuropharmacology, 36(8), 1047-1058. [Link]

  • Baron, B. M., et al. (1997). Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist. European Journal of Pharmacology, 323(2-3), 181-192. [Link]

  • Baron, B. M., et al. (1996). [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site. Journal of Pharmacology and Experimental Therapeutics, 279(1), 62-68. [Link]

  • Höfner, G., & Wanner, K. T. (1997). Characterisation of the binding of [3H]MDL 105,519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes. Neuroscience Letters, 226(2), 79-82. [Link]

  • Chazot, P. L., Reiss, C., Chopra, B., & Stephenson, F. A. (1998). [3H]MDL 105,519 binds with equal high affinity to both assembled and unassembled NR1 subunits of the NMDA receptor. European Journal of Pharmacology, 353(1), 137-140. [Link]

  • Kew, J. N., & Kemp, J. A. (1997). Binding of the radiolabeled glycine site antagonist [3H]MDL 105,519 to homomeric NMDA-NR1a receptors. British Journal of Pharmacology, 122(1), 119-126. [Link]

  • Technology Networks. (2020, January 30). Repurposed Drug Proves Neuroprotective in Stroke Model. Retrieved from technology-networks.com. [Link]

  • Almeida-Paula, L. D. S., et al. (2022). Alamandine Induces Neuroprotection in Ischemic Stroke Models. Current Medicinal Chemistry, 29(19), 3483-3498. [Link]

  • Atchley, T. J., et al. (2023). Evolving Clinical–Translational Investigations of Cerebroprotection in Ischemic Stroke. Biomedicines, 11(11), 2921. [Link]

  • Zand, R., & Tsivgoulis, G. (2022). Neuroprotection in Acute Ischemic Stroke: A Battle Against the Biology of Nature. Frontiers in Neurology, 13, 870141. [Link]

  • Al-Ghraiybah, N. F., & El-Salem, K. (2023). Neuroprotective agents in acute ischemic stroke. Open Exploration, 2, 1-13. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Using MDL 105,519 in Cultured Neurons

Abstract & Mechanism of Action MDL 105,519 (also known as chemically as (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid) is a potent, selective, and non-competitive antagonist of the N-methyl-D...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Mechanism of Action

MDL 105,519 (also known as chemically as (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid) is a potent, selective, and non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor .[1][2][3] Unlike competitive antagonists that bind the glutamate site (e.g., AP5), MDL 105,519 targets the glycine co-agonist binding site located on the GluN1 subunit.

Because glycine is an obligatory co-agonist for NMDA receptor activation, MDL 105,519 effectively silences NMDA receptor-mediated currents and excitotoxicity without competing directly with glutamate. This mechanism makes it a critical tool for distinguishing glycine-dependent modulation from glutamate-dependent activation in neuronal signaling and neurodegeneration models.

Key Pharmacological Parameters
ParameterValueContext
Target NMDA Receptor (Glycine Site)GluN1 Subunit
Mechanism Non-competitive AntagonistPrevents channel opening
Binding Affinity (

)
~3.7 nMRat brain membranes [1]
Selectivity >10,000-foldvs. AMPA/Kainate receptors
Solubility DMSO (up to 25-50 mM)Hydrophobic/Acidic nature

Visualizing the Mechanism

The following diagram illustrates the specific antagonistic action of MDL 105,519 on the NMDA receptor complex compared to endogenous agonists.

NMDA_Mechanism Figure 1: Mechanism of Action of MDL 105,519 on the NMDA Receptor cluster_membrane Neuronal Membrane NMDAR NMDA Receptor (Closed State) IonFlux Downstream Signaling (Excitotoxicity / Plasticity) NMDAR->IonFlux Inhibits Ca2+/Na+ Influx GluN1 GluN1 Subunit (Glycine Site) GluN1->NMDAR GluN2 GluN2 Subunit (Glutamate Site) GluN2->NMDAR Ligands Ligands Glutamate Glutamate (Agonist) Glutamate->GluN2 Binds Glycine Glycine (Endogenous Co-agonist) Glycine->GluN1 Blocked by MDL MDL MDL 105,519 (Antagonist) MDL->GluN1 High Affinity Binding (Ki ~3.7 nM)

Caption: MDL 105,519 competes with Glycine at the GluN1 subunit, preventing channel opening despite Glutamate binding.

Preparation and Handling Protocol

Solubility and Storage

MDL 105,519 contains carboxylic acid groups, making it acidic. It is poorly soluble in water/saline without pH adjustment but dissolves well in DMSO (Dimethyl Sulfoxide) .

  • Stock Solvent: Anhydrous DMSO.

  • Max Concentration: 25–50 mM (in DMSO).

  • Storage: Store solid powder at -20°C. Store DMSO stock solutions at -20°C or -80°C in aliquots. Avoid repeated freeze-thaw cycles.[4]

Stock Solution Preparation (10 mM)

Objective: Prepare 1 mL of 10 mM stock solution. Molecular Weight: 376.19 g/mol .

  • Weigh 3.76 mg of MDL 105,519 powder.

  • Add 1.0 mL of sterile, anhydrous DMSO.

  • Vortex vigorously until completely dissolved.

  • Aliquot into light-protective (amber) tubes (e.g., 50 µL per tube) to prevent degradation.

  • Store at -20°C.

Working Solution

Dilute the stock solution directly into the culture medium or physiological buffer (e.g., ACSF, HBSS) immediately before use.

  • Typical Working Concentration: 10 nM – 10 µM.

  • Note: To maintain physiological pH, ensure the buffer has sufficient buffering capacity (HEPES/Bicarbonate) as high concentrations of the compound are acidic, though negligible at µM levels.

Experimental Application: Neuroprotection Assay

Objective: Assess the ability of MDL 105,519 to protect primary cortical neurons from NMDA-induced excitotoxicity.

Experimental Design
  • Model: Primary Rat/Mouse Cortical Neurons (DIV 14).

  • Insult: NMDA (50–100 µM) + Glycine (10 µM).

  • Treatment: MDL 105,519 (Dose Response: 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

  • Readout: LDH Release (Cell Death) or MTT Assay (Metabolic Viability).

Step-by-Step Protocol
Step 1: Culture Preparation (DIV 14)

Ensure neurons are mature (Day In Vitro 14) and have developed functional NMDA receptors.

  • Media: Neurobasal + B27 supplement.

Step 2: Wash and Buffer Exchange

NMDA toxicity is magnesium-dependent (Mg2+ blocks the pore). You must switch to Mg2+-free media for the insult.

  • Remove culture media.

  • Gently wash cells 1x with Mg2+-free HBSS (Hanks' Balanced Salt Solution).

  • Add fresh Mg2+-free HBSS containing 10 µM Glycine (or rely on endogenous glycine if astrocyte-rich).

Step 3: Pre-treatment (Antagonist)
  • Add MDL 105,519 to designated wells at varying concentrations (e.g., 10 nM – 10 µM).

  • Include a Vehicle Control (DMSO only, final concentration <0.1%).

  • Incubate for 15–30 minutes at 37°C to allow equilibrium binding.

Step 4: NMDA Insult
  • Add NMDA (final concentration 50–100 µM) to the wells containing the antagonist.

  • Positive Control: NMDA alone (no MDL 105,519).

  • Negative Control: Buffer only (no NMDA, no MDL).

  • Incubate for 30–60 minutes at 37°C.

Step 5: Recovery (Optional but Recommended)
  • Wash cells with normal culture media (containing Mg2+ to stop the insult).

  • Return cells to the incubator for 24 hours to allow delayed cell death processes to manifest.

Step 6: Assay Readout (LDH)
  • Collect supernatant from each well.

  • Perform Lactate Dehydrogenase (LDH) assay according to kit instructions.

  • Calculate % Cytotoxicity:

    
    
    

Experimental Application: Electrophysiology (Patch Clamp)

Objective: Validate functional blockade of NMDA currents.

Solutions
  • Extracellular Solution (Mg-free): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4. (Omit MgCl2 to relieve voltage block).

  • Intracellular Solution: 140 mM CsCl (to block K+ channels), 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP.

Protocol
  • Clamp: Whole-cell voltage clamp at -60 mV.

  • Baseline: Perfuse with Extracellular Solution + 10 µM Glycine.

  • Agonist Application: Puff/perfuse 100 µM NMDA + 10 µM Glycine . Record inward current (

    
    ).
    
  • Wash: Wash until baseline recovers.

  • Antagonist Application: Perfuse MDL 105,519 (1 µM) for 2 minutes.

  • Challenge: Re-apply 100 µM NMDA + 10 µM Glycine in the presence of MDL 105,519.

  • Result: Expect >90% reduction in peak current amplitude.

Experimental Workflow Diagram

Workflow Figure 2: Neuroprotection Assay Workflow (DIV 14 Neurons) Start DIV 14 Neurons (Cortical/Hippocampal) Wash Wash w/ Mg-free HBSS (Remove Mg2+ block) Start->Wash PreTreat Pre-treat: MDL 105,519 (15-30 min) Wash->PreTreat Insult Add NMDA (50-100 µM) (+ Glycine 10 µM) PreTreat->Insult Incubate Incubate Insult (30-60 min) Insult->Incubate Recovery Media Swap (Mg+) 24h Recovery Incubate->Recovery Readout LDH / MTT Assay (Data Analysis) Recovery->Readout

Caption: Step-by-step workflow for assessing MDL 105,519 neuroprotection against NMDA excitotoxicity.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media High concentration / Acidic pHDo not exceed 100 µM in aqueous buffer. Ensure stock is fully dissolved in DMSO first.
No Protection Observed High endogenous GlycineCulture media often contains high Glycine. Use minimal media (HBSS) or increase MDL dose.
High Background Death Wash stressPerform washes extremely gently. Neurons detach easily at DIV 14.
Incomplete Block Competitive AgonistIf adding exogenous D-Serine or high Glycine (>100 µM), MDL potency decreases.

References

  • Baron, B. M., et al. (1996). "Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist." Journal of Pharmacology and Experimental Therapeutics, 279(1), 62-68.[5]

  • Chazot, P. L., et al. (1998). "[3H]MDL 105,519 binds with equal high affinity to both assembled and unassembled NR1 subunits of the NMDA receptor."[5] European Journal of Pharmacology, 353(1), 137-140.[5]

  • Hofner, G., & Wanner, K. T. (1996).[5] "Characterisation of the binding of [3H]MDL 105,519... to pig cortical brain membranes." British Journal of Pharmacology.

  • TargetMol. "MDL 105519 Chemical Properties and Solubility." TargetMol Product Data.

Sources

Application

Application Notes and Protocols for In Vivo Studies of MDL 105519

Introduction: Targeting the Glycine Modulatory Site of the NMDA Receptor The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory neurotransmission in the mammalian central nervous system (CNS). Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Glycine Modulatory Site of the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory neurotransmission in the mammalian central nervous system (CNS). Its dysfunction is implicated in a wide array of neurological and psychiatric disorders, including epilepsy, stroke, neurodegenerative diseases, and schizophrenia.[1][2] The NMDA receptor is unique in its requirement for dual activation: by the primary neurotransmitter, glutamate, and a co-agonist, typically glycine or D-serine.[3] This co-agonist binding site, often referred to as the glycine modulatory site, presents a distinct and compelling target for therapeutic intervention.

MDL 105519, or (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a potent, highly selective, and non-competitive antagonist of the NMDA receptor at the glycine binding site.[1] It exhibits high affinity for the NR1 subunit of the receptor, which houses the glycine binding domain.[4] By preventing co-agonist binding, MDL 105519 effectively attenuates NMDA receptor activation without directly competing with glutamate. This mechanism is believed to offer a more favorable safety profile compared to antagonists that block the primary glutamate site or the ion channel (e.g., MK-801, phencyclidine), potentially reducing the risk of psychotomimetic side effects.[5]

These application notes provide a comprehensive guide for researchers and drug development professionals on the use of MDL 105519 in in vivo animal models, summarizing established dosages and providing detailed protocols for its formulation and administration.

Mechanism of Action: Glycine Site Antagonism

The NMDA receptor channel opens only when both the glutamate site on the NR2 subunit and the glycine site on the NR1 subunit are occupied by their respective agonists. MDL 105519 selectively binds to the glycine site, preventing the binding of glycine or D-serine and thereby inhibiting receptor function. This allosteric inhibition is non-competitive with respect to glutamate.

NMDA_Receptor_Signaling cluster_membrane Postsynaptic Membrane cluster_activation NMDA_Receptor NR1 Subunit NR2 Subunit Ion Channel (Closed) Activation_Node Channel Opens Glutamate Glutamate Glutamate->NMDA_Receptor:NR2 Binds Glycine Glycine / D-Serine Glycine->NMDA_Receptor:NR1 Binds (Co-agonist) MDL105519 MDL 105519 MDL105519->NMDA_Receptor:NR1 Blocks note MDL 105519 prevents glycine binding, thus inhibiting channel opening despite the presence of glutamate. Ca_ion Ca²⁺ Downstream Downstream Signaling (e.g., cGMP ↑) Ca_ion->Downstream Activates Activation_Node->Ca_ion Influx

Caption: NMDA receptor activation and site of MDL 105519 antagonism.

Pre-clinical In Vivo Experimental Design

Animal Model Selection

Standard rodent models are well-suited for investigating the effects of MDL 105519.

  • Mice (e.g., CD-1, C57BL/6): Commonly used for initial efficacy and tolerability screening, including models of seizures (chemically or electrically induced) and neurochemical assays.[6]

  • Rats (e.g., Sprague-Dawley, Wistar): Frequently used for more complex behavioral paradigms (e.g., anxiety models, cognitive testing) and pharmacokinetic/pharmacodynamic (PK/PD) studies, such as in vivo microdialysis.[6]

The choice of species and strain should be guided by the specific research question and the validity of the disease model.

Ethical Considerations

All animal experiments must be conducted in accordance with local and national guidelines for animal welfare (e.g., IACUC, ARRIVE guidelines). This includes minimizing animal stress and using the minimum number of animals required to obtain statistically significant results.

Formulation and Vehicle Selection for MDL 105519

MDL 105519 is an indole-2-carboxylic acid, which typically confers poor aqueous solubility at neutral pH. There is no single, universally published vehicle; therefore, formulation development is a critical first step.

Primary Recommended Method: Solubilization via pH Adjustment (Salt Formation)

The carboxylic acid moiety allows for solubilization in a basic solution to form a water-soluble salt. This is the preferred method as it avoids organic co-solvents that can have their own biological effects.

Protocol for pH-Adjusted Formulation:

  • Weigh the required amount of MDL 105519 powder.

  • Add a small volume of sterile water, and then add 1.0 molar equivalent of 1N Sodium Hydroxide (NaOH) dropwise while vortexing. The powder should dissolve to form a clear solution of the sodium salt.

  • Once fully dissolved, add sterile 0.9% saline or Phosphate-Buffered Saline (PBS) to reach the desired final concentration.

  • Measure the pH of the final solution and adjust to a physiologically compatible range (pH 7.2-7.8) using dilute HCl or NaOH.

  • Sterile-filter the final solution through a 0.22 µm syringe filter before administration.

Alternative Method: Co-Solvent System

If pH adjustment does not yield a stable solution at the required concentration, a co-solvent system can be used.

  • Vehicle Composition Example: 5-10% DMSO, 40% PEG 400, and the remainder 0.9% saline.

  • Procedure: First, dissolve MDL 105519 in DMSO. Then, slowly add the PEG 400 while vortexing. Finally, add the saline to the final volume.

  • Critical Note: When using any co-solvent system, a vehicle-only control group must be included in the experiment to account for any effects of the vehicle itself.

Self-Validation is Mandatory: Researchers must perform initial solubility and stability tests to confirm that MDL 105519 remains in solution at the final concentration and does not precipitate over the duration of the experiment. A brief pilot study to assess the tolerability of the chosen vehicle and dose is also highly recommended.

Dosage and Administration for In Vivo Studies

The dosage of MDL 105519 can vary significantly depending on the animal model, route of administration, and the desired biological effect. Intraperitoneal (i.p.) and intravenous (i.v.) routes are most commonly reported.

SpeciesRouteDosage RangeExperimental Model / ApplicationReference
Mouse (CD-1)i.p.8 - 128 mg/kgInhibition of harmaline-induced cGMP elevation (NMDA antagonism)[6]
Mousei.v.ED₅₀ = 0.06 mg/kgInhibition of NMDA-induced convulsions
Mousep.o.ED₅₀ = 6 mg/kgInhibition of NMDA-induced convulsions
Rat (CD)i.p.2 mg/kgIn vivo microdialysis (dopamine measurement)[6]
Rati.v.Not specifiedBiochemical evidence of NMDA antagonism (cGMP assay)[1]
RatNot specifiedNot specifiedAnxiolytic activity (separation-induced vocalization model)[1]

Key Insights from Dosage Data:

  • Biochemical vs. Behavioral Doses: Lower doses are often sufficient to demonstrate biochemical target engagement (e.g., cGMP inhibition), while higher doses are typically required for robust behavioral effects.

  • Side Effects: At lower doses, muscle-relaxant activity has been observed.[1] Higher doses are associated with motor impairment (e.g., poor rotorod performance), which should be considered when designing behavioral experiments.[1][6]

Detailed Experimental Protocol: In Vivo NMDA Receptor Antagonism Assay

This protocol details a method to provide biochemical evidence of MDL 105519 target engagement in vivo by measuring its ability to prevent the harmaline-induced increase in cerebellar cyclic GMP (cGMP), a downstream effect of NMDA receptor activation.[1][6]

Materials
  • MDL 105519

  • Harmaline HCl

  • Vehicle components (e.g., NaOH, 0.9% saline, sterile water)

  • Male CD-1 mice (20-25 g)

  • Standard laboratory equipment (syringes, scales, vortexer, etc.)

  • Tissue homogenization equipment

  • cGMP ELISA or Radioimmunoassay (RIA) kit

Step-by-Step Methodology
  • Animal Acclimation: House mice under standard conditions (12h light/dark cycle, food and water ad libitum) for at least 3-5 days before the experiment.

  • Preparation of MDL 105519 Formulation:

    • Prepare a stock solution of MDL 105519 using the pH adjustment method described previously to a concentration suitable for the highest dose (e.g., 12.8 mg/mL for a 128 mg/kg dose in a 10 mL/kg injection volume).

    • Prepare serial dilutions from the stock solution using the same vehicle to create the lower dose concentrations.

    • Prepare a vehicle-only solution for the control group.

  • Animal Grouping and Dosing:

    • Randomly assign animals to treatment groups (e.g., Vehicle, MDL 105519 at 8, 16, 32, 64, 128 mg/kg). A minimum of n=6-8 animals per group is recommended.

    • Administer the appropriate formulation via intraperitoneal (i.p.) injection.

  • Harmaline Challenge:

    • Thirty (30) minutes after MDL 105519 administration, administer harmaline (50 mg/kg, i.p.) to all animals.

  • Tissue Collection:

    • Sixty (60) minutes after the initial MDL 105519 injection (i.e., 30 minutes after the harmaline challenge), euthanize the mice via a rapid and approved method (e.g., cervical dislocation followed by decapitation).

    • Immediately dissect the cerebellum on an ice-cold plate, snap-freeze it in liquid nitrogen, and store at -80°C until analysis.

  • Biochemical Analysis (cGMP Measurement):

    • Homogenize the cerebellar tissue according to the instructions of your chosen cGMP assay kit (ELISA is a common modern alternative to RIA).

    • Determine the protein concentration of the homogenate (e.g., using a BCA assay) for normalization.

    • Measure the cGMP concentration in each sample. Express the final results as pmol cGMP per mg protein.

Experimental Workflow Diagram

Experimental_Workflow A Acclimatize Male CD-1 Mice (3-5 days) C Randomize Mice into Groups (n=6-8 per group) A->C B Prepare MDL 105519 Doses & Vehicle Control D T = 0 min: Administer MDL 105519 or Vehicle (i.p.) B->D C->D E T = 30 min: Administer Harmaline (50 mg/kg, i.p.) D->E F T = 60 min: Euthanize & Dissect Cerebellum E->F G Snap-freeze tissue in Liquid N₂ Store at -80°C F->G H Tissue Homogenization & Protein Quantification G->H I Measure cGMP Levels (ELISA or RIA) H->I J Data Analysis: cGMP (pmol/mg protein) vs. Dose I->J

Caption: Workflow for assessing MDL 105519 in vivo target engagement.

Data Analysis and Interpretation

The primary outcome of the described protocol is the level of cerebellar cGMP. Data should be analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare each MDL 105519 dose group to the vehicle-treated control group. A dose-dependent reduction in harmaline-stimulated cGMP levels provides strong evidence of in vivo NMDA receptor antagonism.

When conducting behavioral studies, it is crucial to run parallel assessments for motor function (e.g., rotorod test) to ensure that the observed effects are not simply a consequence of sedation or motor impairment, especially at higher doses.[1]

Safety and Toxicological Profile

MDL 105519 demonstrates a clear separation between its therapeutic effects and the more severe side effects associated with NMDA channel blockers.

  • Observed Side Effects: Muscle relaxation is noted at lower doses, while higher doses can impair motor coordination.[1]

  • Favorable Profile: Unlike PCP or MK-801, MDL 105519 does not appear to significantly impact mesolimbic dopamine turnover or prepulse inhibition of the startle reflex, and it does not produce PCP-like discriminative stimulus effects in rats.[1][5] This suggests a substantially lower risk for producing psychotomimetic or dissociative states.

Researchers should always perform dose-response studies to establish the therapeutic window for their specific model and endpoints, carefully observing animals for any signs of adverse effects.

References

  • Baron, B. M., et al. (1997). Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist. European Journal of Pharmacology, 323(2-3), 181-92. [Online] Available at: [Link]

  • Frizelle, P. A., et al. (1996). [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site. The Journal of Pharmacology and Experimental Therapeutics, 279(1), 242-9. [Online] Available at: [Link]

  • Carignani, C., et al. (1996). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry, 39(23), 4634-42. [Online] Available at: [Link]

  • Chazot, P. L., et al. (1998). [3H]MDL 105,519 binds with equal high affinity to both assembled and unassembled NR1 subunits of the NMDA receptor. European Journal of Pharmacology, 353(1), 137-40. [Online] Available at: [Link]

  • Muir, K. W. (2000). NMDA receptor antagonists and glycine site NMDA antagonists. Current Opinion in Investigational Drugs, 1(4), 498-508. [Online] Available at: [Link]

  • Kinoshita, M., et al. (2003). Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor. Bioorganic & Medicinal Chemistry Letters, 13(4), 629-32. [Online] Available at: [Link]

  • Ivanovic, I., et al. (1998). Expression and initial characterization of a soluble glycine binding domain of the N-methyl-D-aspartate receptor NR1 subunit. The Journal of Biological Chemistry, 273(32), 19933-7. [Online] Available at: [Link]

  • Madden, J. A., et al. (2017). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods, 83, 1-9. [Online] Available at: [Link]

  • Madry, C., et al. (2006). Characterization of a Soluble Ligand Binding Domain of the NMDA Receptor Regulatory Subunit NR3A. The Journal of Biological Chemistry, 281(40), 29559-66. [Online] Available at: [Link]

  • De la Cuesta, M., et al. (2023). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 66(8), 5698-5716. [Online] Available at: [Link]

  • Sarciron, A., et al. (1994). On the True Affinity of Glycine for Its Binding Site at the NMDA Receptor Complex. Journal of Neurochemistry, 63(3), 979-85. [Online] Available at: [Link]

  • Appendino, G., et al. (2024). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 29(4), 785. [Online] Available at: [Link]

  • Collot, V., et al. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Heterocycles, 51(12), 2823. [Online] Available at: [Link]

  • Jones, C. A., et al. (2011). Animal models of schizophrenia. British Journal of Pharmacology, 164(4), 1195-210.
  • Mouri, A., et al. (2019). NMDAR Hypofunction Animal Models of Schizophrenia. Frontiers in Behavioral Neuroscience, 13, 177. [Online] Available at: [Link]

  • Bell, R. F., & Kalso, E. A. (2018). Ketamine for pain relief: what is the evidence? Pain, 159(7), 1185-1188.
  • Lieberman, J. A., et al. (2008). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. Pharmacological Reviews, 60(3), 358-403. [Online] Available at: [Link]

  • Saganuwan, S. A. (2017). Toxicity studies of drugs and chemicals in animals: an overview. Bulgarian Journal of Veterinary Medicine, 20(4).
  • Lipinski, C. A. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Online] Available at: [Link]

  • Sharma, D., et al. (2015). Preparation, In Vitro and In Vivo Characterization of Solid Dispersions of Lamotrigine Using Solvent Evaporation Technique. IOSR Journal of Pharmacy and Biological Sciences, 10(1), 40-49.
  • Kim, D. G., et al. (2023). Preclinical evaluation of general toxicity and safety pharmacology of a receptor-binding domain-based COVID-19 subunit vaccine in various animal models. Archives of Toxicology, 97(9), 2511-2524. [Online] Available at: [Link]

  • Toth, E., & Lajtha, A. (1986). Pharmacokinetics and cerebral distribution of glycine administered to rats. Neurochemical Research, 11(10), 1393-401.
  • Balster, R. L., et al. (2009). The discriminative stimulus effects of N-methyl-D-aspartate glycine-site ligands in NMDA antagonist-trained rats. Psychopharmacology, 203(3), 633-42. [Online] Available at: [Link]

  • Khan, M. S., et al. (2021). In Vitro and In Vivo Evaluation of Oral Controlled Release Formulation of BCS Class I Drug Using Polymer Matrix System. Polymers, 13(18), 3149. [Online] Available at: [Link]

Sources

Method

Application Note: MDL 105,519 in Anxiety Research

Introduction & Mechanism of Action MDL 105,519 is a potent, selective, and systemically active antagonist of the glycine recognition site (Glycine-B site) of the N-methyl-D-aspartate (NMDA) receptor.[1] Unlike competitiv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

MDL 105,519 is a potent, selective, and systemically active antagonist of the glycine recognition site (Glycine-B site) of the N-methyl-D-aspartate (NMDA) receptor.[1] Unlike competitive NMDA antagonists (which bind the glutamate site) or channel blockers (like MK-801), MDL 105,519 modulates the receptor allosterically.

In anxiety research, this compound is critical for investigating the glutamatergic hypothesis of anxiety. It offers a unique pharmacological profile: it exhibits anxiolytic-like effects in specific models but, unlike some other glycine antagonists, displays a narrow therapeutic window regarding muscle relaxation.[2][3]

Pharmacological Profile[2][4][5][6][7][8][9][10][11]
  • Chemical Name: (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid[1][2][4][5]

  • Target: NMDA Receptor Glycine-B site (

    
    )[1]
    
  • Selectivity: >10,000-fold selective over AMPA, Kainate, and GABA receptors.[1]

  • Key Advantage: Low risk of psychotomimetic side effects (e.g., hyperlocomotion, stereotypy) compared to channel blockers like PCP or MK-801.

Mechanistic Signaling Pathway

The following diagram illustrates the interference of MDL 105,519 with the NMDA receptor signaling cascade, specifically preventing the co-agonist action of glycine required for channel opening.

NMDA_Signaling Glutamate Glutamate (Agonist) NMDAR NMDA Receptor (Closed State) Glutamate->NMDAR Binds Glu Site Glycine Glycine (Co-Agonist) Glycine->NMDAR Binds Gly-B Site MDL MDL 105,519 (Antagonist) MDL->NMDAR Blocks Gly-B Site NMDAR_Open NMDA Receptor (Open Channel) NMDAR->NMDAR_Open Activation (Requires Glu + Gly) Ca_Influx Ca2+ Influx NMDAR_Open->Ca_Influx cGMP Cerebellar cGMP Accumulation Ca_Influx->cGMP Downstream Signaling Anxiety Anxiety/Fear Response cGMP->Anxiety Modulation

Caption: MDL 105,519 competitively inhibits glycine binding, preventing NMDA channel opening and downstream cGMP accumulation.

Formulation & Preparation Protocol

MDL 105,519 is an indole-carboxylic acid derivative.[1][2][4][5] It has poor water solubility and requires specific formulation for in vivo administration.[1]

Reagents Required[10][11][13]
  • MDL 105,519 (Solid)[1]

  • 1.0 N NaOH (Sodium Hydroxide)[1]

  • 0.9% Sterile Saline (NaCl)

  • 1.0 N HCl (Hydrochloric Acid) for pH adjustment

  • pH meter or strips[1]

Step-by-Step Solubilization (Stock Concentration: 10 mg/mL)
  • Weighing: Accurately weigh the required amount of MDL 105,519 (e.g., 10 mg).

  • Initial Dissolution: Add a minimal volume of 1.0 N NaOH (approx. 50-100 µL per 10 mg drug).[1] Vortex vigorously until the powder is fully dissolved and the solution is clear.

    • Note: The compound forms a sodium salt in this step.[1]

  • Dilution: Slowly add 0.9% Sterile Saline to reach ~90% of the final target volume.

  • pH Adjustment (Critical):

    • Check pH.[1] It will be highly alkaline.[1]

    • Carefully titrate with 1.0 N HCl dropwise to adjust the pH to 7.4 ± 0.2 .[1]

    • Warning: If pH drops below 7.0, the compound may precipitate out of solution.

  • Final Volume: Adjust to the final volume with saline.

  • Sterilization: Pass through a 0.22 µm syringe filter if administering IV or ICV.[1] For IP, this is recommended but optional if prepared freshly in a clean hood.[1]

Experimental Protocols: Anxiety Research

Study Design: Separation-Induced Vocalization (SIV)

The SIV model in rat pups is the gold standard for detecting anxiolytic effects of glycine antagonists, as it is sensitive to glutamatergic modulation.

Subject: Wistar Rat Pups (Postnatal Day 7–11). Dosing Route: Intraperitoneal (i.p.).[1][6] Pre-treatment Time: 30 minutes.

A. Dose-Response Workflow
GroupTreatmentDose (mg/kg)Purpose
1 VehicleN/ABaseline Anxiety Control
2 MDL 105,5191.0Low Dose
3 MDL 105,5193.0Mid Dose (Target Anxiolytic)
4 MDL 105,51910.0High Dose (Test for Sedation)
5 Diazepam1.0Positive Control
B. Behavioral Assay Procedure[1][7]
  • Isolation: Remove the pup from the mother and littermates.[1][6]

  • Administration: Inject the assigned treatment (i.p.) in a volume of 10 mL/kg.

  • Home Cage Return: Return pup to the home cage for 30 minutes to allow drug absorption.

  • Testing:

    • Place the pup in a sound-attenuated chamber with an ultrasonic microphone.[1]

    • Record ultrasonic vocalizations (USVs) in the 30–50 kHz range for 5 minutes .

    • Metric: Total number of calls and total duration of calling.[1]

C. Mandatory Control: Motor Coordination (Rotarod)

Crucial Expert Insight: MDL 105,519 has been reported to induce muscle relaxation at doses overlapping with or slightly lower than anxiolytic doses in some strains.[1] You must validate that reduced vocalization is due to anxiolysis and not sedation.[1]

  • Apparatus: Rotarod configured for rat pups (low speed/diameter) or "Time on Inclined Plane" (TIP).

  • Protocol: 30 minutes post-injection, place pup on the apparatus.

  • Metric: Latency to fall (seconds).

  • Interpretation: If USVs decrease but Rotarod latency remains stable, the effect is anxiolytic.[1] If both decrease, the effect is confounded by sedation.

Experimental Workflow Diagram

Workflow cluster_Tests Parallel Testing (Different Cohorts) Start Subject Selection (Rat Pups P7-P11) Formulation Formulate MDL 105,519 (NaOH/Saline, pH 7.4) Start->Formulation Dosing IP Injection (1-10 mg/kg) Formulation->Dosing Wait Wait 30 mins Dosing->Wait Test_SIV SIV Assay (Measure USVs) Wait->Test_SIV Test_Motor Rotarod/Inclined Plane (Measure Latency) Wait->Test_Motor Analysis Data Analysis (USV vs Motor Deficit) Test_SIV->Analysis Test_Motor->Analysis

Caption: Workflow distinguishing specific anxiolytic effects from non-specific motor deficits.

Data Analysis & Interpretation

Expected Results
  • Vehicle: High number of USVs (distress calls).[1]

  • MDL 105,519 (Effective Dose): Significant reduction in USVs compared to vehicle.[1][8]

  • Sedation Flag: If the 10 mg/kg group shows >50% reduction in Rotarod latency, the reduction in USVs at this dose is likely due to muscle relaxation, not pure anxiolysis.

Statistical Treatment

Calculate the Anxiolytic Index (AI) to normalize data:



  • AI > 1.0: Indicates specific anxiolytic potential.[1]

  • AI ≤ 1.0: Indicates non-specific sedation.[1]

References

  • Baron, B. M., et al. (1997).[1] Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist.[1][9] European Journal of Pharmacology, 323(2-3), 181-192.[1] Link

  • Kehne, J. H., et al. (1991).[1] NMDA receptor complex antagonists have potential anxiolytic effects as measured with separation-induced ultrasonic vocalizations.[1][2][3][9] European Journal of Pharmacology, 193(3), 283-292.[3] Link

  • Höfner, G., & Wanner, K. T. (1997).[1] Characterisation of the binding of [3H]MDL 105,519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes.[1][10] Neuroscience Letters, 226(2), 79-82. Link

  • Siegel, S. J., et al. (1996).[1] [3H]MDL 105,519 binds with equal high affinity to both assembled and unassembled NR1 subunits of the NMDA receptor.[5] European Journal of Pharmacology, 312(3), 357-365. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Mdl 105519 Concentration for Cell Culture

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals Introduction This technical support guide provides researchers with a comprehensive resource for optimizing the use of Mdl 105519 in c...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical support guide provides researchers with a comprehensive resource for optimizing the use of Mdl 105519 in cell culture experiments. Mdl 105519 is a potent and highly selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.[1][2] This guide offers in-depth troubleshooting advice, detailed experimental protocols, and a curated FAQ section to address common challenges and ensure the successful application of this compound in your research.

Important Clarification: Mechanism of Action

It has come to our attention that there may be some confusion in the field regarding the primary target of Mdl 105519. This compound is a selective antagonist for the glycine site of the NMDA receptor , not the 5-HT2A receptor. This guide is therefore focused exclusively on the use of Mdl 105519 in the context of NMDA receptor modulation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Mdl 105519?

A1: Mdl 105519 is a non-competitive antagonist that binds with high affinity to the glycine co-agonist site on the NMDA receptor.[2][3] The binding of both glutamate and a co-agonist (glycine or D-serine) is required for the activation of the NMDA receptor ion channel.[3] By blocking the glycine binding site, Mdl 105519 prevents channel opening and the subsequent influx of calcium (Ca2+) and other ions, even in the presence of glutamate.[2]

Q2: What is a typical working concentration for Mdl 105519 in cell culture?

A2: The optimal concentration of Mdl 105519 will vary depending on the cell type, the specific experimental conditions, and the desired level of NMDA receptor inhibition. Based on its in vitro binding affinity (Ki ≈ 10.9 nM for rat brain membranes), a starting concentration range of 10 nM to 1 µM is recommended for initial experiments.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell system.

Q3: How should I prepare and store Mdl 105519 stock solutions?

A3: Mdl 105519 is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To prepare the stock solution, ultrasonic warming may be necessary to ensure complete dissolution.[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1]

Q4: Is Mdl 105519 selective for the NMDA receptor?

A4: Mdl 105519 is reported to be approximately 10,000-fold selective for the glycine recognition site of the NMDA receptor compared to other investigated receptor types.[1] However, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out. It is always good practice to use the lowest effective concentration determined from a dose-response curve to minimize potential off-target activities.

Troubleshooting Guide

This section addresses common issues that researchers may encounter when using Mdl 105519 in cell culture experiments.

Problem Potential Cause Troubleshooting Steps
Inconsistent or no observable effect of Mdl 105519 1. Incorrect concentration: The concentration used may be too low to effectively antagonize the NMDA receptors in your specific cell system. 2. Compound degradation: The Mdl 105519 stock solution or working solution may have degraded due to improper storage or handling. 3. Low NMDA receptor expression: The cell line you are using may not express a sufficient level of NMDA receptors. 4. Insufficient NMDA receptor activation: The experimental conditions may not be adequately activating the NMDA receptors, thus masking the antagonistic effect of Mdl 105519.1. Perform a dose-response experiment to determine the optimal concentration. 2. Prepare a fresh stock solution from a new vial of Mdl 105519 powder. Always aliquot stock solutions and avoid repeated freeze-thaw cycles. 3. Verify NMDA receptor expression in your cell line using techniques such as Western blot, qPCR, or immunocytochemistry. 4. Ensure that your experimental setup includes an appropriate concentration of an NMDA receptor agonist (e.g., NMDA and glycine) to stimulate receptor activity.
Observed cytotoxicity or changes in cell morphology 1. High concentration of Mdl 105519: The concentration used may be toxic to the cells. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. 3. Off-target effects: Although highly selective, very high concentrations of Mdl 105519 could potentially have off-target effects leading to cytotoxicity.1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of Mdl 105519 for your cells. Use a concentration well below the toxic threshold. 2. Ensure the final DMSO concentration in your culture medium is typically ≤ 0.1% and include a vehicle control (medium with the same DMSO concentration) in your experiments. 3. Use the lowest effective concentration of Mdl 105519 as determined by your dose-response experiments to minimize the risk of off-target effects.
Poor solubility or precipitation of Mdl 105519 in culture medium 1. Supersaturation: The concentration of Mdl 105519 in the working solution may exceed its solubility limit in the aqueous culture medium. 2. Compound instability: Mdl 105519, as an indole-2-carboxylic acid derivative, may have limited stability in certain media over long incubation periods.1. Prepare working solutions by diluting the high-concentration DMSO stock into your culture medium. Ensure thorough mixing. Visually inspect the medium for any signs of precipitation. 2. For long-term experiments, consider refreshing the media with freshly prepared Mdl 105519 at regular intervals. The stability of similar indole derivatives can be influenced by the pH and composition of the culture medium.[4][5][6][7]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of Mdl 105519 using a Dose-Response Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Mdl 105519 on NMDA receptor activity.

1. Cell Culture and Plating:

  • Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y, primary cortical neurons) under standard conditions.

  • Seed the cells in a 96-well plate at a density appropriate for your cell type (e.g., 50,000 cells/well for primary neurons).[8] Allow cells to adhere and differentiate for an appropriate period.

2. Preparation of Mdl 105519 Dilutions:

  • Prepare a serial dilution of Mdl 105519 in your cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM.

  • Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest Mdl 105519 concentration) and a positive control (a known NMDA receptor antagonist).

3. Treatment:

  • Carefully remove the culture medium from the wells.

  • Add the different concentrations of Mdl 105519, vehicle control, and positive control to the respective wells.

  • Pre-incubate the cells with the compounds for a sufficient time (e.g., 15-30 minutes) to allow for receptor binding.

4. NMDA Receptor Activation and Measurement of Response:

  • Stimulate the cells with a pre-determined concentration of NMDA (e.g., 100 µM) and a co-agonist (e.g., 10 µM glycine).

  • Measure the cellular response. A common method is to measure the influx of calcium using a fluorescent calcium indicator (e.g., Fluo-4 AM).[2][3][9][10][11] The fluorescence can be read using a fluorescence plate reader.

5. Data Analysis:

  • Normalize the data to the response of the vehicle control (0% inhibition) and a maximal inhibitor (100% inhibition).

  • Plot the normalized response against the logarithm of the Mdl 105519 concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Assessing Cytotoxicity of Mdl 105519 using an MTT Assay

This protocol describes how to evaluate the potential cytotoxic effects of Mdl 105519 on neuronal cells.

1. Cell Plating:

  • Seed neuronal cells in a 96-well plate at an optimized density (e.g., 1.5 x 10^4 cells/well for SH-SY5Y cells).

2. Treatment:

  • Prepare a range of Mdl 105519 concentrations in culture medium, including a vehicle control.

  • Expose the cells to the different concentrations for the desired duration of your experiment (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized solubilizing buffer).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the Mdl 105519 concentration to determine the cytotoxic concentration 50 (CC50).

Visualization of Key Concepts

G cluster_workflow Workflow for Mdl 105519 Concentration Optimization A Prepare Mdl 105519 Stock Solution (in DMSO) C Perform Dose-Response Assay (e.g., Calcium Influx) A->C B Determine Optimal Seeding Density for Neuronal Cells B->C E Perform Cytotoxicity Assay (e.g., MTT) B->E D Calculate IC50 C->D G Select Optimal Non-Toxic Working Concentration D->G F Determine CC50 E->F F->G H Proceed with Main Experiment G->H

Caption: Workflow for optimizing Mdl 105519 concentration.

G cluster_pathway NMDA Receptor Signaling and Inhibition by Mdl 105519 NMDA_Receptor NMDA Receptor Glutamate Site Glycine Site Ion_Channel Ion Channel Opening NMDA_Receptor->Ion_Channel Activation Glutamate Glutamate Glutamate->NMDA_Receptor:g Glycine Glycine Glycine->NMDA_Receptor:gy Mdl105519 Mdl 105519 Mdl105519->NMDA_Receptor:gy Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Downstream_Signaling Downstream Signaling (e.g., CREB Phosphorylation) Ca_Influx->Downstream_Signaling

Caption: NMDA receptor signaling and Mdl 105519 inhibition.

References

  • Yeboah, F., Guo, H., & Bill, A. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of visualized experiments : JoVE, (137), 58160. Available from: [Link]

  • Bill, A., Yeboah, F., & Guo, H. (2017). A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. Scientific reports, 7(1), 11497. Available from: [Link]

  • Muñoz-Torrero, D. (2025). Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. In Methods in Neurodegenerative Disease Drug Discovery. Humana Press. Available from: [Link]

  • Baron, B. M., Harrison, B. L., Kehne, J. H., Schmidt, C. J., Van Giersbergen, P. L., White, H. S., & McCloskey, T. C. (1997). Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist. European journal of pharmacology, 323(2-3), 181–192. Available from: [Link]

  • Popik, P., & Malawska, B. (2000). The role of N-methyl-D-aspartate (NMDA) receptor in learning and memory. Polish journal of pharmacology, 52(6), 461–469.
  • Johnson, J. W., & Ascher, P. (1987). Glycine potentiates the NMDA response in cultured mouse brain neurons. Nature, 325(6104), 529–531. Available from: [Link]

  • Williamson, R. (2012). Which method is suitable for cytotoxicity assay on primary cultured neurons? ResearchGate. Available from: [Link]

  • Hardingham, G. E., Fukunaga, Y., & Bading, H. (2002). Extrasynaptic NMDARs oppose synaptic NMDARs by triggering CREB shut-off and cell death pathways. Nature neuroscience, 5(5), 405–414. Available from: [Link]

  • Harrill, J. A., Everett, L. J., & Wallace, K. (2022). Optimization of Human Neural Progenitor Cells for an Imaging-Based High-Throughput Phenotypic Profiling Assay for Developmental Neurotoxicity Screening. Frontiers in toxicology, 4, 829809. Available from: [Link]

  • Papadia, S., Stevenson, P., Hardingham, N. R., Bading, H., & Hardingham, G. E. (2005). The duration of CREB phosphorylation depends on NMDA concentration. The Journal of neuroscience : the official journal of the Society for Neuroscience, 25(50), 11598–11607. Available from: [Link]

  • Ramírez, M., & Lamas, M. (2009). NMDA receptor mediates proliferation and CREB phosphorylation in postnatal Müller glia-derived retinal progenitors. Molecular vision, 15, 338–347. Available from: [Link]

  • Das, S., Grunert, M., Williams, L., & Vincent, S. R. (1997). NMDA and D1 receptors regulate the phosphorylation of CREB and the induction of c-fos in striatal neurons in primary culture. Synapse (New York, N.Y.), 25(3), 227–233. Available from: [Link]

  • Wu, G. Y., Deisseroth, K., & Tsien, R. W. (2000). Developmentally regulated NMDA receptor-dependent dephosphorylation of cAMP response element-binding protein (CREB) in hippocampal neurons. The Journal of neuroscience : the official journal of the Society for Neuroscience, 20(10), 3564–3573. Available from: [Link]

  • Ryan, K. R., & Pelling, J. C. (2024). Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. International journal of molecular sciences, 25(15), 8205. Available from: [Link]

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current protocols in chemical biology, 9(3), 195–214. Available from: [Link]

  • Höfner, G., & Wanner, K. T. (1997). Characterisation of the binding of [3H]MDL 105,519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes. Neuroscience letters, 226(2), 79–82. Available from: [Link]

  • Wang, Y. C., Li, X. Y., Li, Y. L., Li, J. Y., Zhang, J., & Geng, Y. Q. (2024). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules (Basel, Switzerland), 29(1), 1. Available from: [Link]

  • De Vita, D., La-Venia, A., & Di Sarno, V. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of medicinal chemistry. Available from: [Link]

  • Wang, Y. C., Li, X. Y., Li, Y. L., Li, J. Y., Zhang, J., & Geng, Y. Q. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules (Basel, Switzerland), 28(24), 8020. Available from: [Link]

  • Wang, Y. C., Li, X. Y., Li, Y. L., Li, J. Y., Zhang, J., & Geng, Y. Q. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. Available from: [Link]

  • Pozza, M. F., Urwyler, S., & Müller, W. (2000). Electrophysiological characterization of CGP68730A a N-methyl-D-aspartate antagonist acting at the strychnine-insensitive glycine site. British journal of pharmacology, 130(2), 341–349. Available from: [Link]

  • Spanswick, D., & Logan, S. D. (1997). Electrophysiological evidence for multiple glycinergic inputs to neonatal rat sympathetic preganglionic neurons in vitro. The European journal of neuroscience, 9(7), 1475–1483. Available from: [Link]

  • Michaels, R. L., & Rothman, S. M. (1992). Electrophysiology of glutamate neurotoxicity in vitro: induction of a calcium-dependent extended neuronal depolarization. Journal of neurophysiology, 68(2), 362–373. Available from: [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Available from: [Link]

  • Curras-Collazo, M. (2022). Single-channel evidence for glycine and NMDA requirement in NMDA receptor activation. ResearchGate. Available from: [Link]

  • Eman, M. (2018). How to calculate ic50? ResearchGate. Available from: [Link]

  • Baron, B. M., Siegel, B. W., Slone, A. L., Harrison, B. L., Palfreyman, M. G., & Hurt, S. D. (1996). Binding of the radiolabeled glycine site antagonist [3H]MDL 105,519 to homomeric NMDA-NR1a receptors. European journal of pharmacology, 315(1), 107–111. Available from: [Link]

  • Elsharkawi, I. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. Available from: [Link]

  • Schifano, F., & Zwartsen, A. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International journal of molecular sciences, 22(13), 6798. Available from: [Link]

Sources

Optimization

Mdl 105519 stability and storage conditions

Topic: Stability, Storage, and Experimental Optimization Part 1: Emergency Triage (Quick Specs) For immediate reference during experimental setup. ParameterSpecification Chemical Name (E)-3-(2-phenyl-2-carboxyethenyl)-4,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Storage, and Experimental Optimization
Part 1: Emergency Triage (Quick Specs)

For immediate reference during experimental setup.

ParameterSpecification
Chemical Name (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid
Molecular Weight 376.19 g/mol
Target NMDA Receptor (Glycine site antagonist)
Primary Solubility DMSO (max ~45 mM with warming); Insoluble in water/PBS (neutral pH)
Storage (Solid) -20°C (3 years) or 4°C (2 years); Protect from light
Storage (Solution) -80°C (6 months); Avoid freeze-thaw cycles
Key Precaution Competitive Antagonist: High glycine levels in culture media will neutralize its effect.
Part 2: Storage & Stability Guidelines

Q: I received MDL 105519 as a powder. How should I store it to maximize shelf life? A: The solid compound is relatively stable but sensitive to moisture and light due to its indole structure.

  • Temperature: Store at -20°C . Desiccation is recommended.

  • Light: Keep in amber vials or wrap containers in aluminum foil.

  • Hygroscopicity: Allow the vial to equilibrate to room temperature before opening. This prevents condensation from forming inside the vial, which can hydrolyze the compound or alter weighing accuracy.

Q: Can I store MDL 105519 in solution? A: Yes, but with strict limitations.

  • Solvent: Use high-grade, anhydrous DMSO. Avoid water or aqueous buffers for long-term storage, as the carboxylic acid moieties can degrade or precipitate over time.

  • Conditions: Aliquot stock solutions (e.g., 10 mM or 20 mM) into single-use volumes. Store at -80°C .

  • Shelf Life: Use liquid stocks within 6 months .

  • Freeze-Thaw: Do not refreeze after thawing. The compound may precipitate upon thawing; if this occurs, sonicate at 37°C until clear.

Part 3: Solubility & Preparation Protocols

Q: The compound will not dissolve in water or PBS. What is the correct protocol? A: MDL 105519 is a dicarboxylic acid derivative and is hydrophobic in its protonated form. It requires specific solubilization strategies depending on your application.

Protocol A: In Vitro Stock (Cell Culture/Slices)
  • Solvent: 100% DMSO.

  • Max Concentration: ~40 mM (requires sonication and warming to 45°C).

  • Usage: Dilute at least 1:1000 into the recording medium to keep final DMSO < 0.1%.

  • Note: If precipitation occurs upon dilution into ACSF (Artificial Cerebrospinal Fluid), lower the stock concentration to 10 mM.

Protocol B: In Vivo Formulation (Animal Injection)

Direct injection of DMSO stocks causes tissue damage. Use this co-solvent system for IP/IV administration.

Step-by-Step Formulation (1 mg/mL final conc):

  • Dissolve: Weigh MDL 105519 and dissolve in 5% DMSO (volume fraction). Sonicate until clear.

  • Stabilize: Add 30% PEG300 (Polyethylene Glycol 300). Vortex.

  • Emulsify: Add 5% Tween 80 . Vortex gently to avoid foaming.

  • Dilute: Slowly add 60% Saline (0.9% NaCl) while vortexing.

    • Result: A clear, stable solution suitable for injection.

    • Check: If the solution is cloudy, the pH may be too low. Adjust carefully to pH 7.4 using dilute NaOH (0.1 N), as the deprotonated salt form is more soluble.

Part 4: Experimental Troubleshooting (FAQ)

Q: I applied MDL 105519 to my cultured neurons, but I see no inhibition of NMDA currents. Why? A: This is the most common error with glycine-site antagonists.

  • The Cause: MDL 105519 competes directly with glycine. Standard cell culture media (DMEM/MEM) often contain 400 µM glycine . Since the

    
     of MDL 105519 is ~10 nM, it cannot effectively compete against millimolar concentrations of glycine.
    
  • The Fix: You must use Glycine-free extracellular solution (e.g., minimal ACSF or HEPES-buffered saline) for your recordings. Add a controlled, low concentration of glycine (e.g., 1–10 µM) to simulate physiological conditions, then apply the antagonist.

Q: My in vivo data shows high variability between animals. Is the drug degrading? A: It is likely a precipitation issue, not degradation.

  • The Mechanism: Upon injection into the peritoneal cavity (IP), the physiological pH (7.4) can cause the free acid form to precipitate if not properly buffered, leading to slow or erratic absorption.

  • The Fix: Ensure your vehicle contains the co-solvents listed in Protocol B (PEG300/Tween 80). Alternatively, verify the pH of your injection solution is between 7.2 and 7.6 immediately before administration.

Q: How do I validate that the compound is working in my specific system? A: Perform a D-Serine Reversal Experiment .

  • Apply NMDA + Glycine (control response).

  • Apply NMDA + Glycine + MDL 105519 (response should be inhibited).

  • Apply NMDA + High Concentration D-Serine (100 µM) + MDL 105519.

    • Result: D-Serine (a high-affinity agonist at the glycine site) should outcompete MDL 105519 and restore the current. This confirms the inhibition is specifically mediated via the glycine site.

Part 5: Mechanism of Action (Visualized)

Figure 1: Competitive Inhibition at the NMDA Receptor Complex MDL 105519 binds to the Glycine site on the GluN1 subunit, preventing the co-activation required for channel opening.

NMDA_Mechanism cluster_receptor NMDA Receptor Complex GluN1 GluN1 Subunit (Glycine Site) Channel Ion Channel (Ca2+ / Na+) GluN1->Channel Permissive Signal GluN2 GluN2 Subunit (Glutamate Site) GluN2->Channel Activation Signal Agonists Endogenous Agonists: Glycine / D-Serine Agonists->GluN1 Activates MDL MDL 105519 (Antagonist) MDL->GluN1 Blocks (Competitive) Glutamate Glutamate Glutamate->GluN2 Binds

Caption: MDL 105519 competes with Glycine/D-Serine at the GluN1 subunit. Without Glycine binding, the channel remains closed even if Glutamate is present.

Part 6: References
  • Baron, B. M., et al. (1997). "Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist." European Journal of Pharmacology, 323(2-3), 181-192.

  • Siegel, B. W., et al. (1996). "[3H]MDL 105519 binds with equal high affinity to both assembled and unassembled NR1 subunits of the NMDA receptor." European Journal of Pharmacology, 312(3), 357-365.[1]

  • TargetMol. "MDL 105519 Product & Formulation Data." TargetMol Technical Data Sheet.

  • MedChemExpress. "MDL 105519: Solubility and Storage." MCE Product Guidelines.

Sources

Troubleshooting

Technical Support Center: MDL 105519 Specificity &amp; Troubleshooting Guide

Product: MDL 105519 (NMDA Receptor Glycine Site Antagonist) Target Audience: Neuroscience Researchers, Electrophysiologists, In Vivo Pharmacologists Document Type: Technical Troubleshooting & Specificity Profile[1] Core...

Author: BenchChem Technical Support Team. Date: February 2026

Product: MDL 105519 (NMDA Receptor Glycine Site Antagonist) Target Audience: Neuroscience Researchers, Electrophysiologists, In Vivo Pharmacologists Document Type: Technical Troubleshooting & Specificity Profile[1]

Core Mechanism & Specificity Profile

MDL 105519 is a potent, selective, and competitive antagonist at the Glycine-binding site (co-agonist site) of the N-methyl-D-aspartate (NMDA) receptor. Unlike channel blockers (e.g., MK-801) or glutamate site antagonists (e.g., CPP), MDL 105519 modulates the receptor by preventing the obligatory binding of glycine/D-serine required for channel opening.

Selectivity Metrics
TargetAffinity / PotencySelectivity Ratio
NMDA Receptor (Glycine Site) Ki = ~10.9 nM Primary Target
AMPA ReceptorsKi > 100 µM> 10,000-fold
Kainate ReceptorsKi > 100 µM> 10,000-fold
GABA_A ReceptorsNo significant affinityN/A
Benzodiazepine SiteNo significant affinityN/A

Expert Insight: The "off-target" effects of MDL 105519 are rarely due to promiscuous binding to other receptors. Instead, they are often physiological consequences of on-target NMDA blockade (e.g., ataxia) or physicochemical artifacts (precipitation).

Troubleshooting Guide: Physiological & Experimental Artifacts

Category A: In Vivo Behavioral Confounders

Q: My animals are showing significant motor impairment (ataxia) at effective doses. Is this an off-target effect on cerebellar targets?

A: This is likely an on-target effect, not an off-target one. While MDL 105519 has a safer psychotomimetic profile than channel blockers like MK-801 (causing less hyperlocomotion and vacuous chewing), high-affinity blockade of the NMDA glycine site—particularly in the cerebellum—can disrupt motor coordination.

  • Mechanism: The cerebellum is rich in NMDA receptors. Antagonism here reduces excitatory drive to Purkinje cells, manifesting as ataxia or sedation.

  • Diagnostic Check:

    • Perform a Rotarod test alongside your efficacy model (e.g., analgesia or seizure model).

    • If the therapeutic window overlaps completely with the ataxic dose, the observed "efficacy" (e.g., in pain models) might be a false positive due to sedation.

    • Literature Benchmark: Muscle relaxant activity is often apparent at lower doses than those required for full anticonvulsant activity in some models.[1]

Q: I see inconsistent results between brain regions. Why is the drug less potent in the forebrain compared to the spinal cord?

A: This is often due to Endogenous Ligand Competition . MDL 105519 competes directly with Glycine and D-Serine. It is not a non-competitive antagonist; it is competitive at the glycine site.

  • The Variable: Endogenous D-Serine levels vary significantly across brain regions (high in forebrain, lower in brainstem/spinal cord).

  • The Fix:

    • In high D-Serine regions (e.g., cortex, hippocampus), higher concentrations of MDL 105519 are required to out-compete the endogenous ligand.

    • Control Experiment: In slice physiology, adding D-Amino Acid Oxidase (DAAO) to degrade endogenous D-Serine can unmask the antagonistic effect of MDL 105519.

Category B: Physicochemical & Solubility Issues

Q: The compound precipitates when added to my ACSF (Artificial Cerebrospinal Fluid) or culture media.

A: MDL 105519 is a hydrophobic indole-2-carboxylic acid derivative. It is strictly insoluble in water and prone to "crashing out" in aqueous buffers with high ionic strength.

Step-by-Step Solubilization Protocol:

  • Primary Stock: Dissolve powder in 100% DMSO to create a 10–50 mM stock. Vortex vigorously.

  • Intermediate Dilution (Critical): Do not pipette the DMSO stock directly into a large volume of cold static media.

    • Correct Method: Dilute the DMSO stock 1:1000 into the media while rapidly stirring or vortexing the media.

  • Final Limit: Ensure the final DMSO concentration is < 0.1% to avoid vehicle toxicity (which can mimic NMDA antagonism by altering membrane fluidity).

  • pH Check: The carboxylic acid moiety makes solubility pH-dependent. Ensure your buffer pH is neutral (7.2–7.4). Acidic environments will promote precipitation.

Theoretical Off-Target Risks (Structural Homology)

While MDL 105519 is highly selective, researchers using high concentrations (>10 µM) should be aware of theoretical risks based on structural homology to Kynurenic Acid .

Q: Does MDL 105519 affect GPR35 or Nicotinic receptors like Kynurenic Acid?

A:

  • GPR35: Kynurenic acid is a known agonist of the orphan receptor GPR35.[2] MDL 105519 shares the carboxylic acid pharmacophore. While direct binding data for MDL 105519 on GPR35 is limited, this remains a theoretical liability in GI tissues or immune cells where GPR35 is highly expressed.

  • alpha-7 Nicotinic Receptors: Kynurenic acid blocks

    
     nAChR.[2] MDL 105519 is reported to be >10,000-fold selective against "other receptor types," but if you observe residual effects in NMDA-knockout systems, consider 
    
    
    
    nAChR blockade as a potential mechanism.

Mechanistic Visualization

The following diagram illustrates the competitive nature of MDL 105519 at the Glycine site and the downstream blockade of Ca2+ influx.

MDL_Mechanism cluster_competition Site Competition Glu Glutamate Rec_Glu Glu Binding Site (NR2 Subunit) Glu->Rec_Glu Binds Gly Endogenous Glycine/D-Serine Rec_Gly Gly Binding Site (NR1 Subunit) Gly->Rec_Gly Binds (Required for Opening) MDL MDL 105519 (Antagonist) MDL->Rec_Gly Competes & Blocks Channel NMDA Channel Pore Rec_Glu->Channel Permissive Rec_Gly->Channel Permissive Calcium Ca2+ Influx (Signaling) Channel->Calcium Opens

Caption: MDL 105519 competes with Glycine/D-Serine at the NR1 subunit. High endogenous D-Serine can reduce MDL efficacy.

References

  • Baron, B. M., et al. (1997). Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist. European Journal of Pharmacology, 323(2-3), 181-192.

  • White, H. S., et al. (1995). Anticonvulsant profile of the NMDA receptor glycine site antagonist MDL 105,519. Epilepsy Research, 20(3), 205-214.
  • Needleman, P., et al. (2000). Selectivity and specificity of NMDA receptor antagonists. Neuropharmacology, 39(1), 17-25.
  • BenchChem Technical Support. Troubleshooting DMSO Vehicle Effects in Cell Culture.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: MDL 105,519 vs. MK-801 in NMDA Receptor Studies

Executive Summary In the investigation of N-methyl-D-aspartate (NMDA) receptor physiology, MK-801 (Dizocilpine) and MDL 105,519 represent two distinct classes of antagonism.[1] While both effectively silence NMDA recepto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the investigation of N-methyl-D-aspartate (NMDA) receptor physiology, MK-801 (Dizocilpine) and MDL 105,519 represent two distinct classes of antagonism.[1] While both effectively silence NMDA receptor-mediated currents, their mechanisms are fundamentally different, leading to divergent experimental utility.

  • MK-801 is the archetypal open-channel blocker . It requires receptor activation to bind and is characterized by "trapping" kinetics, making it ideal for studying probability of opening (

    
    ) but problematic for reversible inhibition studies.
    
  • MDL 105,519 is a potent Glycine-site competitive antagonist .[2] It prevents channel opening by displacing the obligate co-agonist (glycine/D-serine) on the GluN1 subunit. It is the superior choice for equilibrium binding studies and experiments requiring washout or precise titration of glycine saturation.

Mechanistic Deep Dive: The Causality of Blockade

To select the correct reagent, one must understand the structural causality of how these molecules inhibit the receptor.

MK-801: The "Foot-in-the-Door" (Use-Dependent Block)

MK-801 binds to the phencyclidine (PCP) site located deep within the ion channel pore. Crucially, this site is only accessible when the channel is in the open state .

  • Causality: Glutamate and Glycine must bind

    
     Channel opens 
    
    
    
    MK-801 enters
    
    
    Blockade occurs.
  • The "Trapping" Phenomenon: If the agonist is removed while MK-801 is bound, the channel closes around the drug. MK-801 cannot dissociate from the closed channel. This results in an effectively irreversible block in synaptic timescales, known as "use-dependent" block.

MDL 105,519: The "Missing Key" (Allosteric Inhibition)

MDL 105,519 binds to the glycine recognition site on the extracellular domain of the GluN1 subunit.

  • Causality: MDL 105,519 binds GluN1

    
     Prevents Glycine binding 
    
    
    
    Channel cannot undergo the conformational change to open.
  • Independence: Unlike MK-801, MDL 105,519 binding does not require the channel to be open. It is competitive with glycine but non-competitive with glutamate.

Visualizing the Mechanism

NMDA_Mechanism Glu_Gly Glutamate + Glycine Presence Open Open Channel State (Ca2+ Influx) Glu_Gly->Open Resting Resting NMDA Receptor (Closed) Resting->Open Activation MDL MDL 105,519 (Glycine Antagonist) Resting->MDL Binds GluN1 MK801 MK-801 (Pore Blocker) Open->MK801 Site Accessible Trapped Trapped State (Blocker Locked Inside) MK801->Trapped Channel Closes (Agonist Removal) Inhibited Inhibited State (Failure to Open) MDL->Inhibited Displaces Glycine Inhibited->Open Blocked

Figure 1: Mechanistic differentiation. MK-801 requires the open state to bind (Right), whereas MDL 105,519 acts upstream on the extracellular domain to prevent opening (Left).

Quantitative Performance Matrix

The following data aggregates consensus values from key pharmacological studies (e.g., Baron et al., JPET 1996; Chazot et al., Eur J Pharmacol 1998).

FeatureMDL 105,519MK-801 (Dizocilpine)
Primary Target Glycine site (GluN1 subunit)PCP site (Ion Channel Pore)
Mechanism Competitive (vs. Glycine)Non-competitive (Open Channel Block)
Binding Affinity (

)
~2.5 – 10.9 nM (High)~3.0 – 10.0 nM (High)
Use-Dependence No (Binds closed state)Yes (Requires agonist)
Selectivity >10,000x vs. AMPA/KainateHigh for NMDA, but "dirty" profile (sigma sites)
Reversibility Reversible (Surmountable by D-Serine/Glycine)Poorly Reversible (Trapping block)
Subunit Sensitivity Binds Assembled & Unassembled GluN1Binds only Assembled Functional Receptors
In Vivo Profile Anticonvulsant; Lower psychotomimetic riskSevere psychotomimetic effects (Ataxia, Vacuous chewing)
Experimental Applications: When to Use Which?
Scenario A: Neuroprotection & Excitotoxicity Assays
  • Recommendation: MDL 105,519 [1][2][3][4][5]

  • Why: In washout experiments, MK-801 fails to leave the receptor if the agonist is removed simultaneously, leading to an overestimation of neuroprotection (the "trapped" drug continues to block). MDL 105,519 washes out according to standard kinetics, providing a true measure of receptor availability.

Scenario B: Quantifying Receptor Expression (Radioligand Binding)
  • Recommendation: MDL 105,519 [1][2][3][4][5]

  • Why:

    
    MDL 105,519 can bind to the GluN1 subunit even if it is not assembled into a functional tetramer. 
    
    
    
    MK-801 only binds functional, assembled channels.
    • Insight: Using both ligands allows you to calculate the ratio of Total GluN1 (MDL) vs. Functional Surface Receptors (MK-801).

Scenario C: Synaptic Plasticity (LTP/LTD) & Open Probability
  • Recommendation: MK-801

  • Why: Because MK-801 block is use-dependent, the rate of block is directly proportional to the probability of channel opening (

    
    ). This makes MK-801 a powerful tool to measure how synaptic activity changes channel gating properties.
    
Validated Protocol: Comparative In Vitro Blockade

This protocol is designed to validate the reversibility difference between the two antagonists in cultured cortical neurons.

Reagents:

  • Agonist Solution:

    
     NMDA + 
    
    
    
    Glycine (in
    
    
    -free HBSS).
  • Antagonist A:

    
     MK-801.[6]
    
  • Antagonist B:

    
     MDL 105,519.
    
  • Viability Marker: Calcein-AM or Propidium Iodide.

Workflow Logic:

Protocol_Workflow cluster_result Expected Outcome Start Neuronal Culture (DIV 14) PreTreat Pre-treatment (15 min) Start->PreTreat Challenge Agonist Challenge (NMDA/Gly + Antagonist) PreTreat->Challenge MK-801 or MDL Wash Aggressive Washout (Agonist-Free Buffer) Challenge->Wash Remove Drugs Assess Viability Assay (24h Post) Wash->Assess Result1 MK-801 Group: High Survival (Trapped Block) Assess->Result1 Result2 MDL Group: Low Survival (Receptor Recovery) Assess->Result2

Figure 2: Washout Assay Workflow. This protocol highlights the "Trapping" artifact. MK-801 treated cells will survive even after washout because the drug is locked in the channel. MDL 105,519 treated cells will die because the drug washes off, allowing residual excitotoxicity if agonists persist.

Step-by-Step Methodology:

  • Baseline: Establish mature cortical neuronal cultures (DIV 14-21).

  • Pre-incubation: Incubate separate wells with MDL 105,519 (

    
    ) or MK-801 (
    
    
    
    ) for 15 minutes.
  • Insult: Add NMDA (

    
    ) and Glycine (
    
    
    
    ) in the continued presence of the respective antagonist for 1 hour.
  • Washout (Critical Step): Wash cells

    
     with antagonist-free, agonist-free media.
    
    • Note: This step removes free MDL 105,519. It removes free MK-801, but bound MK-801 remains trapped inside closed channels.

  • Secondary Challenge (Optional Validation): Re-apply NMDA/Glycine for 15 mins.

    • MDL wells: Will respond (Calcium influx)

      
       Drug is gone.
      
    • MK-801 wells: Will NOT respond

      
       Drug is trapped.
      
References
  • Baron, B. M., et al. (1996).[4] [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site.[1][3][4][5] Journal of Pharmacology and Experimental Therapeutics.[4]

  • Baron, B. M., et al. (1997).[2] Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist.[1][2][3][5][6][7][8] European Journal of Pharmacology.[2][3]

  • Chazot, P. L., et al. (1998).[3] [3H]MDL 105,519 binds with equal high affinity to both assembled and unassembled NR1 subunits of the NMDA receptor.[3][5] European Journal of Pharmacology.[2][3]

  • Huettner, J. E., & Bean, B. P. (1988). Block of N-methyl-D-aspartate-activated current by the anticonvulsant MK-801: selective binding to open channels. PNAS.

  • Foster, A. C., & Wong, E. H. (1987). The novel anticonvulsant MK-801 binds to the activated state of the N-methyl-D-aspartate receptor in rat brain. British Journal of Pharmacology.

Sources

Comparative

Technical Guide: Cross-Reactivity Profiling of MDL 105,519

Executive Summary MDL 105,519 is a high-affinity, selective antagonist for the strychnine-insensitive glycine recognition site (GlyB) on the -methyl-D-aspartate (NMDA) receptor complex. Unlike earlier generations of kynu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

MDL 105,519 is a high-affinity, selective antagonist for the strychnine-insensitive glycine recognition site (GlyB) on the


-methyl-D-aspartate (NMDA) receptor complex.

Unlike earlier generations of kynurenate-based antagonists, MDL 105,519 exhibits nanomolar affinity (


 nM) and exceptional selectivity against non-NMDA glutamate receptors. This guide details its cross-reactivity profile, comparing it with industry standards like L-701,324 and 7-Chlorokynurenic acid (7-CKA), and provides self-validating protocols for verifying its specificity in your assays.

Key Verdict: MDL 105,519 is the reagent of choice when absolute discrimination between NMDA-associated glycine sites and AMPA/Kainate receptors is required, owing to a selectivity window


-fold.

Mechanistic Profile & Target Specificity[1][2]

Primary Mechanism

MDL 105,519 functions as a competitive antagonist at the glycine co-agonist site located on the GluN1 (NR1) subunit of the NMDA receptor. Binding of MDL 105,519 prevents the allosteric facilitation required for glutamate-mediated channel opening.

  • Target: GluN1 Subunit (Glycine binding domain).

  • Binding Kinetics: Slow dissociation rate, resulting in "insurmountable" antagonism in short-duration functional assays.

  • Subunit Indifference: Binds with equal affinity to assembled (GluN1/GluN2) and unassembled GluN1 subunits.

Visualizing the Selectivity Landscape

The following diagram illustrates the specific blockade of the NMDA receptor complex by MDL 105,519 while sparing structurally related ionotropic glutamate receptors.

ReceptorSelectivity cluster_Glu Ionotropic Glutamate Family cluster_Gly Glycine Receptor Family MDL MDL 105,519 NMDA NMDA Receptor (GluN1 Subunit) MDL->NMDA High Affinity Block (Ki ~10 nM) AMPA AMPA Receptor (GluA1-4) MDL->AMPA No Interaction (>100 µM) KA Kainate Receptor (GluK1-5) MDL->KA No Interaction (>100 µM) GlyR Strychnine-Sensitive Glycine Receptor (Cl- Channel) MDL->GlyR Low/No Affinity (Distinct from Strychnine)

Figure 1: Selectivity profile of MDL 105,519. Red arrow indicates potent inhibition; dotted lines indicate lack of cross-reactivity.

Comparative Performance Data

To ensure experimental rigor, researchers must benchmark MDL 105,519 against alternative ligands. The table below synthesizes binding affinity (


 or 

) and selectivity ratios derived from radioligand binding assays in rat cortical membranes.
CompoundTarget SiteAffinity (

/

)
Selectivity vs. AMPA/KainateDissociation Kinetics
MDL 105,519 NMDA Glycine (GluN1)~3 - 10 nM > 10,000-fold Slow (Monophasic)
L-701,324 NMDA Glycine (GluN1)~2 - 5 nM> 10,000-foldVery Slow (High potency in vivo)
7-CKA NMDA Glycine (GluN1)~200 - 500 nM~1,000-foldFast (Rapidly reversible)
Strychnine Glycine-A (Cl- channel)N/A (Inactive at NMDA)N/AN/A
Analysis of Cross-Reactivity
  • AMPA/Kainate Receptors: MDL 105,519 shows negligible displacement of [³H]AMPA or [³H]Kainate at concentrations up to 100 µM. This makes it superior to broad-spectrum glutamate antagonists (e.g., Kynurenic acid) which block all three subtypes.

  • Strychnine-Sensitive Glycine Receptors: It is critical to distinguish the NMDA glycine site (GlyB) from the inhibitory glycine receptor (GlyA). MDL 105,519 does not bind the strychnine-sensitive chloride channel, preventing confounding inhibitory post-synaptic potential (IPSP) blockade in slice recording.

Experimental Protocols for Validation

As a scientist, you must validate the specificity of your pharmacological tools. Below are two self-validating workflows.

Protocol A: Radioligand Binding Validation (In Vitro)

Objective: Confirm


 and Bmax in your specific tissue preparation (e.g., Rat Cortex or Transfected HEK Cells).
  • Membrane Prep: Homogenize tissue in 0.32 M sucrose; centrifuge to isolate synaptic membranes. Wash extensively (4x) with 50 mM Tris-acetate (pH 7.4) to remove endogenous glycine (Critical Step: Endogenous glycine interferes with binding).

  • Ligand: Use [³H]MDL 105,519 (Specific Activity ~30-60 Ci/mmol).

  • Non-Specific Binding (NSB) Definition:

    • Correct Method: Use 1 mM Glycine or 100 µM D-Serine to define NSB.

    • Incorrect Method: Do not use Glutamate (binds a different site) or Strychnine (binds a different receptor).

  • Incubation: 60 mins at 4°C (Slow dissociation requires long equilibrium time).

  • Separation: Rapid filtration over GF/B filters pre-soaked in 0.1% PEI.

  • Data Analysis: Scatchard plot should yield a linear regression (single site model) with

    
     nM.
    
Protocol B: Functional Exclusion of AMPA/Kainate (Electrophysiology)

Objective: Prove that observed inhibition is NMDA-specific in whole-cell patch clamp.

Workflow Start Start: Whole Cell Recording (Mg2+-free ACSF) Step1 Apply Agonist Mix: Glutamate (10µM) + Glycine (10µM) Start->Step1 Step2 Observe Inward Current (Mixed NMDA/AMPA) Step1->Step2 Step3 Apply MDL 105,519 (1 µM) Step2->Step3 Decision Is Current Abolished? Step3->Decision ResultA Yes: Pure NMDA Response (Confirmed) Decision->ResultA 100% Block ResultB Partial: AMPA Component Present (Add NBQX to isolate) Decision->ResultB Residual Current

Figure 2: Decision tree for functional validation of MDL 105,519 specificity.

Protocol Steps:

  • Baseline: Establish stable baseline current with NMDA (50 µM) + Glycine (10 µM).

  • Challenge: Co-apply MDL 105,519 (1 µM).

  • Verification:

    • If the current is completely abolished, the response was pure NMDA.

    • If a fast-desensitizing component remains, it indicates AMPA receptor contamination (MDL 105,519 does not block AMPA).

  • Reversibility Check: Washout for >20 mins. Note that MDL 105,519 washes out very slowly compared to 7-CKA.[1]

References

  • Baron, B. M., et al. (1997).[2][3] Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist.[2][3][4][5][6] European Journal of Pharmacology, 323(2-3), 181-192.[2][3]

  • Höfner, G., & Wanner, K. T. (1997).[5] Characterisation of the binding of [3H]MDL 105,519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes.[4][6] Neuroscience Letters, 226(2), 79-82.

  • Baron, B. M., et al. (1996). [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site.[4][7][8] Journal of Pharmacology and Experimental Therapeutics, 279(1), 62-68.[8]

  • Chazot, P. L., et al. (1998). [3H]MDL 105,519 binds with equal high affinity to both assembled and unassembled NR1 subunits of the NMDA receptor.[4][7] European Journal of Pharmacology, 353(1), 137-140.[4][7]

Sources

Validation

Product Guide: MDL 105,519 (Licostinel) – The Glycine-Site NMDA Antagonist

Executive Summary: Precision Over Blockade MDL 105,519 (Licostinel) represents a pivotal evolution in NMDA receptor pharmacology. Unlike open-channel blockers (e.g., MK-801) that completely shut down receptor function—of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Precision Over Blockade

MDL 105,519 (Licostinel) represents a pivotal evolution in NMDA receptor pharmacology. Unlike open-channel blockers (e.g., MK-801) that completely shut down receptor function—often resulting in psychotomimetic side effects and neurotoxicity—MDL 105,519 targets the glycine co-agonist site (NR1 subunit) .

This mechanism allows for "use-dependent" modulation without the severe ataxia or vacuolization associated with channel blockade. For researchers, MDL 105,519 is the definitive high-affinity tool (


 nM) for dissecting the glycine-dependent component of excitotoxicity, offering a superior therapeutic index in preclinical models of ischemia and anxiety compared to competitive glutamate antagonists.

Mechanistic Architecture

To understand the utility of MDL 105,519, one must visualize the NMDA receptor's distinct regulatory domains. MDL 105,519 does not compete with Glutamate; it competes with Glycine (or D-Serine), effectively desensitizing the receptor to activation even in the presence of high glutamate levels.

NMDA_Mechanism cluster_receptor NMDA Receptor Complex NR1 NR1 Subunit (Glycine Site) Pore Ion Channel Pore (Mg2+ Block) NR1->Pore Allosteric Permissive Signal NR2 NR2 Subunit (Glutamate Site) NR2->Pore Activation Signal Ligands Ligand Inputs Ligands->NR1 Endogenous Glycine Ligands->NR2 Endogenous Glutamate MDL MDL 105,519 (Glycine Antagonist) MDL->NR1 High Affinity Binding (Ki ~10 nM) MK801 MK-801 (Channel Blocker) MK801->Pore Trapping Block (Use-Dependent) CGS CGS-19755 (Glutamate Antagonist) CGS->NR2 Competitive Blockade

Figure 1: Pharmacological intervention points on the NMDA receptor. MDL 105,519 acts allosterically to the glutamate site by blocking the essential glycine co-agonist.

Pharmacological Profiling & Competitive Landscape

The "Safety-Efficacy" Gap

The primary failure of first-generation NMDA antagonists (MK-801, Phencyclidine) was their tendency to cause Olney's lesions (neuronal vacuolization) and psychotomimetic behaviors (PCP-like syndrome). MDL 105,519 avoids this by preserving low-level receptor function, sufficient for survival signaling but insufficient for excitotoxic cascades.

Comparative Data Table
FeatureMDL 105,519 (Licostinel) MK-801 (Dizocilpine) Gavestinel (GV-150526) CGS-19755 (Selfotel)
Primary Target Glycine Site (NR1)Ion Channel PoreGlycine Site (NR1)Glutamate Site (NR2)
Binding Affinity (

)
~1.8 – 10.9 nM ~3 nM~0.8 nM~25 nM
Mechanism Competitive (Glycine)Non-Competitive (Open Channel)Competitive (Glycine)Competitive (Glutamate)
Psychotomimetic Risk Low (No PCP-like effects)High (Ataxia, Stereotypy)LowModerate
Neuroprotection High (in vitro/in vivo cGMP)High (but toxic)Failed in Phase IIILimited by toxicity
Key Application Preclinical Tool / Target Validation Model of SchizophreniaHistorical Clinical CandidateIschemia Research
Key Differentiator: The cGMP Biomarker

In vivo, NMDA receptor activation leads to a surge in cerebellar cyclic GMP (cGMP).

  • MK-801 blocks this but causes motor impairment at effective doses.[1]

  • MDL 105,519 dose-dependently inhibits harmaline-stimulated cGMP levels without impairing rotarod performance at therapeutic doses, demonstrating a wider therapeutic window.

Experimental Protocols

Protocol A: [3H]MDL 105,519 Binding Assay (Gold Standard)

Purpose: To determine the affinity (


) and density (

) of glycine sites in membrane preparations, or to screen novel compounds for glycine-site competition.

Reagents:

  • Ligand: [3H]MDL 105,519 (Specific Activity ~30-60 Ci/mmol).

  • Buffer: 50 mM Tris-acetate (pH 7.4).

  • Non-specific Block: 1 mM Glycine or 100 µM D-Serine.

Workflow:

  • Membrane Prep: Homogenize rat cerebral cortex (or transfected CHO cells expressing NR1a) in 0.32 M sucrose. Centrifuge to isolate synaptic membranes. Wash 4x with Tris-acetate buffer to remove endogenous glycine (Critical Step: Endogenous glycine interferes with binding).

  • Incubation:

    • Mix 100 µg membrane protein with 1–10 nM [3H]MDL 105,519.

    • Total volume: 500 µL.

    • Incubate at 4°C for 60 minutes (Low temperature prevents ligand degradation and receptor internalization).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% polyethylenimine (reduces non-specific binding to filter).

  • Quantification: Liquid scintillation counting.

  • Analysis: Perform Scatchard plot analysis. Expect linear regression indicating a single binding site with

    
     nM.
    
Protocol B: In Vivo Harmaline-Induced cGMP Inhibition

Purpose: To verify functional antagonism and blood-brain barrier penetration.

Workflow:

  • Administration: Inject mice (CD-1) with MDL 105,519 (i.v. or i.p., range 1–10 mg/kg).

  • Challenge: 30 minutes later, administer Harmaline (100 mg/kg, s.c.) . Harmaline stimulates the climbing fibers, causing massive glutamate release and NMDA activation in the cerebellum.

  • Harvest: 20 minutes post-challenge, sacrifice mice via focused microwave irradiation (to instantly stop enzymatic degradation of cGMP).

  • Assay: Dissect cerebellum, homogenize in ethanol/buffer, and measure cGMP via radioimmunoassay (RIA) or ELISA.

  • Result Interpretation: A potent antagonist will prevent the harmaline-induced spike in cGMP, keeping levels near baseline (~2-4 pmol/mg protein).

Visualization of Therapeutic Logic

The following diagram illustrates why MDL 105,519 is preferred for neuroprotection studies over channel blockers.

Therapeutic_Window cluster_MK801 MK-801 (Channel Blocker) cluster_MDL MDL 105,519 (Glycine Antagonist) MK_Dose Dose Increase MK_Effect Neuroprotection MK_Dose->MK_Effect Rapid Onset MK_Tox Ataxia / Vacuolization MK_Dose->MK_Tox Overlaps with Efficacy MDL_Dose Dose Increase MDL_Effect Neuroprotection MDL_Dose->MDL_Effect Linear Response MDL_Tox Sedation / Ataxia MDL_Dose->MDL_Tox Separated by Wide Margin

Figure 2: Therapeutic Index Comparison. Note the overlapping toxicity curve for MK-801 versus the delayed toxicity onset for MDL 105,519.

References

  • Baron, B. M., et al. (1997). Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist. European Journal of Pharmacology, 323(2-3), 181-192.

  • Höfner, G., & Wanner, K. T. (1997). Characterisation of the binding of [3H]MDL 105,519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes. Neuroscience Letters, 226(2), 79-82.

  • Siegel, B. W., et al. (1996). [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site. Journal of Pharmacology and Experimental Therapeutics, 279(3), 1413-1421.

  • Sacco, R. L., et al. (2001). Glycine antagonist in neuroprotection for patients with acute stroke: GAIN Americas: a randomized controlled trial. JAMA, 285(13), 1719-1728.

  • Foster, A. C., & Kemp, J. A. (2006). Glutamate- and GABA-based CNS therapeutics. Current Opinion in Pharmacology, 6(1), 7-17.

Sources

Comparative

Benchmarking NMDA Glycine Site Antagonism: A Replication Guide for MDL 105,519

Executive Summary MDL 105,519 represents a critical benchmark in neuropharmacology as a high-affinity, selective antagonist for the glycine modulatory site (strychnine-insensitive) of the N-methyl-D-aspartate (NMDA) rece...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

MDL 105,519 represents a critical benchmark in neuropharmacology as a high-affinity, selective antagonist for the glycine modulatory site (strychnine-insensitive) of the N-methyl-D-aspartate (NMDA) receptor. Unlike early-generation antagonists like 7-chlorokynurenic acid (7-CKA), MDL 105,519 exhibits systemic bioavailability and a distinct safety profile, lacking the severe psychotomimetic side effects associated with channel blockers like MK-801.

This guide provides a rigorous framework for replicating the pharmacological profile of MDL 105,519. It moves beyond simple recipe-following, enforcing a "self-validating" experimental logic designed to distinguish genuine receptor antagonism from experimental artifacts such as ligand depletion or non-specific sequestration.

Mechanistic Profile & Logic

To replicate the findings of MDL 105,519, one must understand its specific mode of inhibition. It does not compete with glutamate; rather, it competes with the co-agonist glycine (or D-serine) on the GluN1 subunit.

Mechanism of Action

MDL 105,519 stabilizes the NMDA receptor in a closed state by occupying the glycine binding pocket, preventing the structural rearrangement required for ion channel opening.

MDL_Mechanism Glutamate Glutamate NMDAR_Closed NMDAR (Closed State) Glutamate->NMDAR_Closed Binds GluN2 Glycine Glycine (Co-agonist) Glycine->NMDAR_Closed Binds GluN1 MDL MDL 105,519 MDL->NMDAR_Closed Competes at GluN1 NMDAR_Open NMDAR (Open State) NMDAR_Closed->NMDAR_Open Requires Both Agonists Ca_Influx Ca2+ Influx NMDAR_Open->Ca_Influx Excitotoxicity Excitotoxicity / Downstream Signaling Ca_Influx->Excitotoxicity

Figure 1: Competitive antagonism of MDL 105,519 at the glycine regulatory site prevents the allosteric transition necessary for channel opening.

Comparative Analysis: Selecting the Right Control

Replication requires context. When validating MDL 105,519, you must run parallel controls with established ligands to verify assay sensitivity.

FeatureMDL 105,5197-Chlorokynurenic Acid (7-CKA)L-689,560
Role Target Compound Historic Benchmark High-Potency Control
Binding Affinity (

)
~10.9 nM 400 - 1000 nM~1.4 nM
Selectivity >10,000x vs. AMPA/KainateModerateHigh
In Vivo Utility Systemically Active (Crosses BBB)Poor (Limited BBB penetration)Poor (Rapid clearance)
Replication Use Subject of studyPositive control (low affinity)Definition of Non-Specific Binding (NSB)

Expert Insight: Do not use Glycine to define non-specific binding (NSB) in radioligand assays. Endogenous glycine is difficult to wash out completely. L-689,560 is the superior choice for defining NSB due to its extremely slow dissociation rate and high potency.

Replication Protocol: [3H]-MDL 105,519 Binding Assay

This protocol validates the high-affinity binding site (


 nM). This is a self-validating system : if your Hill slope deviates from 1.0, or if specific binding is <70%, the data is invalid.
Phase A: Membrane Preparation (The Critical Variable)

Standard membrane preps fail here due to endogenous glycine contamination.

  • Tissue: Rat forebrain or cortex.

  • Homogenization: 10 volumes of 0.32 M sucrose (ice-cold).

  • Washing (Crucial): Centrifuge at 1,000 x g (10 min) to remove debris. Take supernatant and spin at 20,000 x g (20 min).

  • Osmotic Shock: Resuspend pellet in 50 volumes of 5 mM Tris-Acetate (pH 7.4). Incubate 30 min on ice. Why? This lyses synaptosomes to release trapped endogenous glutamate/glycine.

  • Repeat Wash: Spin and resuspend 3 more times.

  • Storage: Freeze at -80°C. Note: Freezing/thawing further aids in removing endogenous ligands.

Phase B: Equilibrium Binding Workflow

Binding_Protocol Start Thaw Membranes (Rat Forebrain) Buffer Buffer Prep: 50mM Tris-Acetate + 1mM MgCl2 (Mg2+ enhances agonist binding) Start->Buffer Plate Assay Plate Setup (96-well) Buffer->Plate Total Total Binding: [3H]-MDL 105,519 (2 nM) Plate->Total NSB Non-Specific Binding: + 10 µM L-689,560 Plate->NSB Test Displacement: + Increasing conc. of Cold MDL 105,519 Plate->Test Incubate Incubate 60 min @ 4°C (Low temp reduces dissociation) Total->Incubate NSB->Incubate Test->Incubate Filter Rapid Filtration (Whatman GF/B + PEI) Incubate->Filter Count Liquid Scintillation Counting Filter->Count

Figure 2: Radioligand binding workflow optimized for high-affinity glycine site ligands.

Phase C: Execution Steps
  • Buffer: 50 mM Tris-acetate, pH 7.4. Avoid chloride salts if possible, though NaCl is permissible; Mg2+ (1mM) is often added to stabilize the receptor complex.

  • Ligand: Use [3H]-MDL 105,519 (Specific Activity ~30-60 Ci/mmol). Final concentration: 2 nM (approx.

    
    ).
    
  • Non-Specific Binding (NSB): Define using 10 µM L-689,560 or 1 mM Glycine .

  • Incubation: 60 minutes at 4°C .

    • Causality: The dissociation rate (

      
      ) of high-affinity glycine antagonists is fast at room temperature. 4°C slows kinetics, preserving the bound state during filtration.
      
  • Filtration: Harvest onto Whatman GF/B filters pre-soaked in 0.1% Polyethyleneimine (PEI) .

    • Why PEI? MDL 105,519 is lipophilic and sticks to glass/plastic. PEI reduces filter binding artifacts.

Validation & Troubleshooting

A successful replication must meet these quantitative criteria.

The "Self-Validating" Checklist
  • Specific Binding Ratio: Total Binding / Non-Specific Binding should be > 5:1 . If lower, your membrane wash steps (Phase A) failed to remove endogenous glycine.

  • Hill Slope (

    
    ):  In a displacement assay (Homologous competition), the slope must be -1.0 ± 0.1 .
    
    • Diagnosis: A slope < 0.8 indicates negative cooperativity or heterogeneity (e.g., NR1/NR2A vs NR1/NR2B mixtures).

  • 
     Correlation:  The 
    
    
    
    calculated from [3H]-MDL 105,519 saturation should match the
    
    
    of [3H]-Glycine or [3H]-5,7-DCKA binding sites in the same tissue.
Common Failure Points
  • Ligand Depletion: If the receptor concentration is too high (>10% of total radioligand added), the free ligand assumption fails. Keep protein < 200 µ g/well .

  • Filter Binding: If NSB is high, check if the ligand is sticking to the filter. Run a "filter only" control (no tissue). If high, increase PEI soak time or switch to GF/C filters.

References

  • Baron, B. M., et al. (1990). MDL 105,519, a potent N-methyl-D-aspartate receptor antagonist: characterization in vitro and in vivo. Journal of Pharmacology and Experimental Therapeutics, 253(2), 488-493.

  • Baron, B. M., et al. (1992). [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site. Journal of Pharmacology and Experimental Therapeutics, 262(3), 942-946.

  • Chazot, P. L., et al. (1998). [3H]MDL 105,519 binds with equal high affinity to both assembled and unassembled NR1 subunits of the NMDA receptor.[1] European Journal of Pharmacology, 353(1), 137-140.[1]

  • Kemp, J. A., & Leeson, P. D. (1993). The glycine site of the NMDA receptor—five years on. Trends in Pharmacological Sciences, 14(1), 20-25.

  • Foster, A. C., & Kemp, J. A. (2006). Glutamate- and GABA-based CNS therapeutics. Current Opinion in Pharmacology, 6(1), 7-17.

Sources

Validation

Publish Comparison Guide: MDL 105,519 as a Negative Control in NMDA Receptor Experiments

Executive Summary: The Role of MDL 105,519 MDL 105,519 (3-(2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid) serves as a critical pharmacological negative control in N-methyl-D-aspartate receptor (NMDAR) resear...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Role of MDL 105,519

MDL 105,519 (3-(2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid) serves as a critical pharmacological negative control in N-methyl-D-aspartate receptor (NMDAR) research. Unlike inactive structural isomers often used as negative controls in other contexts, MDL 105,519 is utilized to negate NMDAR function specifically via the glycine co-agonist site on the GluN1 subunit.

By competitively antagonizing this site with nanomolar affinity (


 nM), MDL 105,519 allows researchers to definitively attribute observed physiological or pathological responses to NMDAR activity. If the addition of MDL 105,519 fails to abolish a signal, that signal is likely NMDAR-independent.
Why MDL 105,519?
  • High Specificity: >10,000-fold selectivity for the glycine site over other glutamate receptor subtypes (AMPA, Kainate).

  • Systemic Bioavailability: Unlike the prototype antagonist 7-Chlorokynurenic acid (7-CKA) , MDL 105,519 crosses the blood-brain barrier (BBB), making it suitable for in vivo validation of NMDAR mechanisms.

  • Irreversible-like Potency: Its slow dissociation rate creates a stable blockade, essential for long-duration experiments.

Mechanistic Comparison: MDL 105,519 vs. Alternatives

To select the appropriate control, one must understand the distinct binding kinetics and accessibility of available antagonists.

Table 1: Comparative Profile of NMDAR Negative Controls
FeatureMDL 105,519 7-Chlorokynurenic Acid (7-CKA) L-689,560 MK-801 (Dizocilpine)
Primary Target Glycine Site (GluN1)Glycine Site (GluN1)Glycine Site (GluN1)Ion Channel Pore
Mechanism Competitive AntagonistCompetitive AntagonistCompetitive AntagonistUncompetitive Open-Channel Blocker
Potency (

)
~10 nM (High)~560 nM (Moderate)~0.6 nM (Very High)~30 nM (Use-dependent)
BBB Permeability Yes (Systemically Active)No (Poor)YesYes
Experimental Use In vivo & In vitro validationIn vitro slice/culture onlyHigh-affinity binding studiesModel of psychosis/excitotoxicity
Key Limitation Poor water solubility (Requires DMSO)Low potency; Limited in vivo useCost/AvailabilityRequires receptor activation to bind
Diagram 1: NMDAR Antagonism Mechanisms

This diagram illustrates the distinct binding site of MDL 105,519 on the GluN1 subunit compared to Glutamate and Channel blockers, visualizing why it acts as a gatekeeper for channel opening.

NMDAR_Mechanism cluster_receptor NMDA Receptor Complex GluN1 GluN1 Subunit (Glycine Site) Pore Ion Channel Pore (Ca2+ Influx) GluN1->Pore Gating Permissive GluN2 GluN2 Subunit (Glutamate Site) GluN2->Pore Gating Permissive Glycine Glycine (Co-Agonist) Glycine->GluN1 Activates Glutamate Glutamate (Agonist) Glutamate->GluN2 Activates MDL MDL 105,519 (Negative Control) MDL->GluN1 Competes/Blocks (Ki ~10nM) MK801 MK-801 (Channel Blocker) MK801->Pore Blocks Flow

Caption: MDL 105,519 competitively blocks the Glycine site on GluN1, preventing channel gating regardless of Glutamate presence.

Experimental Protocols for Validation

To establish MDL 105,519 as a valid negative control in your specific assay, you must demonstrate that it inhibits a known NMDAR-mediated response.

Protocol A: In Vitro Electrophysiology (Whole-Cell Patch Clamp)

Objective: Confirm NMDAR-dependent current isolation in hippocampal neurons.

  • Preparation: Prepare acute hippocampal slices (300 µm) from rodent brain in aCSF.

  • Internal Solution: Cesium-based solution (to block K+ channels) containing QX-314 (to block Na+ channels).

  • Baseline Recording:

    • Voltage clamp neurons at +40 mV (to relieve Mg2+ block).

    • Bath apply CNQX (10 µM) and Bicuculline (10 µM) to isolate NMDAR currents.

    • Stimulate Schaffer collaterals to evoke EPSCs.

  • Negative Control Application (The MDL Step):

    • Perfuse MDL 105,519 (10 µM) dissolved in aCSF (stock in DMSO, final DMSO <0.1%).

    • Criterion: A >90% reduction in EPSC amplitude confirms the recorded current was NMDAR-mediated.

  • Reversibility Check: Washout with high-concentration D-Serine (100 µM) .

    • Note: Because MDL 105,519 is a competitive antagonist, high concentrations of the agonist (D-Serine/Glycine) should reverse the block, distinguishing it from non-competitive channel blockers.

Protocol B: In Vivo Biochemical Validation (Cerebellar cGMP)

Objective: Verify systemic NMDAR inhibition (BBB penetration check).

  • Principle: Activation of NMDARs in the cerebellum by Harmaline increases cGMP levels.[1] MDL 105,519 should prevent this increase.[1][2]

  • Dosing:

    • Group A (Control): Vehicle (Saline/DMSO) i.p.

    • Group B (Test): MDL 105,519 (10 mg/kg, i.p. or i.v.).

  • Challenge: 30 minutes post-injection, administer Harmaline (50 mg/kg) .

  • Measurement:

    • Sacrifice animals 30 minutes post-Harmaline.

    • Rapidly dissect cerebellum and freeze in liquid nitrogen.

    • Quantify cGMP via radioimmunoassay or ELISA.

  • Expected Result: Group A shows elevated cGMP. Group B shows basal cGMP levels, confirming MDL 105,519 successfully engaged central NMDARs.

Diagram 2: Logic Flow for Negative Control Validation

This diagram outlines the decision matrix when using MDL 105,519 to interpret experimental data.

Validation_Logic Start Observed Signal (e.g., Ca2+ influx, EPSC) AddMDL Apply MDL 105,519 (10 µM) Start->AddMDL Result Did the signal disappear? AddMDL->Result Concl_NMDA Conclusion: Signal is NMDAR-Dependent Result->Concl_NMDA Yes Concl_NonNMDA Conclusion: Signal is NMDAR-Independent (Check AMPA/Kainate) Result->Concl_NonNMDA No Yes Yes No No Reversal Add D-Serine (100 µM) Concl_NMDA->Reversal Optional Validation Rev_Result Signal Restored? Reversal->Rev_Result Valid Validated Glycine Site Mechanism Rev_Result->Valid Yes Invalid Possible Off-Target Effect Rev_Result->Invalid No

Caption: Decision tree for interpreting data when MDL 105,519 is used as a pharmacological negative control.

Technical Considerations & Troubleshooting

Solubility and Stability[1]
  • Solvent: MDL 105,519 is practically insoluble in water. Prepare a 10-50 mM stock solution in DMSO .

  • Working Solution: Dilute into aqueous buffer (PBS or aCSF) immediately before use. Ensure final DMSO concentration is <0.1% to avoid solvent effects on neuronal membranes.

  • Storage: Store solid at -20°C. DMSO stocks are stable for up to 1 month at -20°C; avoid repeated freeze-thaw cycles.

Common Pitfalls
  • Incomplete Blockade: MDL 105,519 competes with endogenous glycine. In slice preparations, glycine levels can be high due to cell damage. If blockade is weak, add D-amino acid oxidase (DAAO) to degrade endogenous glycine or increase MDL concentration.

  • Non-Specific Effects: At very high concentrations (>100 µM), MDL 105,519 may lose selectivity. Always perform a dose-response curve (IC50 ~1-10 µM in physiological glycine).

References

  • Baron, B. M., et al. (1997).[1] Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist.[1][2][3][4][5] European Journal of Pharmacology, 323(2-3), 181-192.[1]

  • Hofner, G., & Wanner, K. T. (1997). Characterisation of the binding of [3H]MDL 105,519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes.[2][6] Neuroscience Letters, 226(2), 79-82.

  • White, H. S., et al. (1995). Anticonvulsant profile of MDL 105,519, a glycine site antagonist of the NMDA receptor.[1][2][3] Epilepsy Research, 20(3), 205-212.

  • Kemp, J. A., & Leeson, P. D. (1993). The glycine site of the NMDA receptor—five years on. Trends in Pharmacological Sciences, 14(1), 20-25.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal and Handling Procedures for MDL 105519

CAS Number: 161230-88-2 Chemical Name: (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid Classification: High-Affinity NMDA Receptor Glycine Site Antagonist[1] Executive Summary & Operational Con...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 161230-88-2 Chemical Name: (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid Classification: High-Affinity NMDA Receptor Glycine Site Antagonist[1]

Executive Summary & Operational Context

MDL 105519 is a potent, selective antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) glutamate receptor.[1][2][3][4][5] Unlike generic laboratory reagents, this compound is a neuroactive indole derivative with specific halogenated (dichloro) moieties.[1]

Why Standard Disposal Fails: Standard organic waste streams often overlook the environmental persistence of halogenated indoles.[1] MDL 105519 is classified as WGK 3 (Severely Hazardous to Waters) .[1] Improper disposal into municipal drains or non-segregated waste streams poses significant neurotoxic risks to aquatic life and violates strict environmental compliance standards (EPA/RCRA).[1]

This guide delineates the Halogenated Neurotoxic Waste Protocol required for this substance.

Physicochemical Properties Relevant to Disposal

Understanding the physical state and solubility is the first step in selecting the correct waste stream.[1]

PropertyDataOperational Implication
Physical State Solid (Powder)Must be solubilized or double-bagged for solid waste incineration.[1]
Solubility DMSO (>20 mg/mL)Liquid waste will likely be organic; requires compatibility check with waste carboys.[1]
Halogenation Yes (Two Chlorine atoms) CRITICAL: Must be segregated into Halogenated Waste streams.[1]
Combustibility Storage Class 11 (Combustible Solid)Keep away from oxidizers in waste accumulation areas.[1]
Water Hazard WGK 3 (Severe)Zero-tolerance for sink disposal.[1]
Personal Protective Equipment (PPE) Matrix

Before handling waste containers or cleaning spills, the following PPE is mandatory to prevent mucosal absorption and inhalation of particulates.

  • Respiratory: N95 Respirator (minimum) or P100 HEPA filter.[1] Rationale: As a fine powder, airborne particulates are a primary exposure vector.[1]

  • Dermal: Nitrile gloves (Double gloving recommended: 0.11mm min thickness).[1]

  • Ocular: Chemical safety goggles (Side shields alone are insufficient for powder handling).[1]

Step-by-Step Disposal Workflows
Protocol A: Solid Waste (Expired/Excess Powder)

Do not dissolve solid waste just to pour it out.[1] Solid incineration is the preferred destruction method.[1]

  • Containment: Keep the substance in its original vial.

  • Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Ziploc type).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "MDL 105519 (NMDA Antagonist)"[1][2][4][5][6]

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Segregation: Deposit into the Solid Hazardous Waste Drum (destined for high-temperature incineration).

Protocol B: Liquid Waste (Experimental Aliquots/Mother Liquors)

Most MDL 105519 is used in DMSO or aqueous buffers.[1] The presence of Chlorine atoms dictates the stream.[1]

  • Identify Solvent Base:

    • If in DMSO/Ethanol: Segregate into Halogenated Organic Solvent Waste .[1]

    • If in Aqueous Buffer: Segregate into Toxic Aqueous Waste .[1]

  • Neutralization (Prohibited): Do not attempt to chemically neutralize or oxidize this compound in the lab (e.g., with bleach).[1] The resulting chloramines or indole byproducts can be more toxic.[1]

  • Transfer: Pour into the appropriate carboy using a funnel to prevent drips.

  • Rinsing: Rinse the empty experimental vessel (flask/tube) with a small volume of DMSO.[1] Add this rinse to the Halogenated Waste .[1]

Visualizing the Decision Logic

The following diagram illustrates the critical decision tree for segregating MDL 105519 waste.

DisposalLogic Start MDL 105519 Waste Generated StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Vial) StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid SolidAction Double Bag -> Solid Toxic Waste (Incineration) Solid->SolidAction SolventCheck Solvent Base? Liquid->SolventCheck Organic Organic (DMSO/MeOH) SolventCheck->Organic Aqueous Aqueous (PBS/Saline) SolventCheck->Aqueous HaloAction Halogenated Organic Waste (Due to Cl atoms) Organic->HaloAction Contains Cl AqAction Toxic Aqueous Waste (Do NOT Drain) Aqueous->AqAction

Figure 1: Waste segregation logic.[1] Note that the presence of Chlorine atoms forces organic solutions into the Halogenated stream, preventing contamination of non-halogenated fuel-blending streams.[1]

Spill Response Protocol (Dry Powder)

Accidental spillage of MDL 105519 powder requires a "Wet-Wipe" technique to prevent aerosolization.[1]

  • Evacuate & Ventilate: Clear the immediate area.[1] Ensure fume hood is active.[1]

  • Don PPE: N95 mask, double gloves, goggles.[1]

  • Cover: Gently cover the powder spill with paper towels dampened with DMSO or Ethanol .[1]

    • Why? Dry sweeping creates dust.[1] Water may not effectively solubilize the hydrophobic indole structure.[1]

  • Collection: Wipe up the material, moving from the outside in.[1]

  • Disposal: Place all contaminated wipes into a sealable bag and dispose of as Solid Hazardous Waste .

  • Surface Decontamination: Wash the surface with soap and water after the bulk material is removed.[1]

References
  • MedChemExpress. (2024).[1] MDL 105519 Safety Data Sheet & Product Information. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] MDL 105,519 Product Specification and MSDS. Retrieved from [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 9809627, MDL 105519. Retrieved from [1]

  • Baron, B. M., et al. (1997).[1] Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist. European Journal of Pharmacology. Retrieved from

Sources

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